TYA-018
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H13ClF2N4O3S2 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C15H13ClF2N4O3S2/c1-2-27(23,24)22(10-5-3-4-9(16)6-10)8-12-19-7-11(26-12)14-20-21-15(25-14)13(17)18/h3-7,13H,2,8H2,1H3 |
InChI 键 |
DAMJZODYLBMFHQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
TYA-018: A Deep Dive into its Mechanism of Action in Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYA-018 is a potent, selective, and orally bioavailable small molecule inhibitor of histone deacetylase 6 (HDAC6). Emerging preclinical evidence has highlighted its therapeutic potential in cardiovascular diseases, particularly in heart failure with preserved ejection fraction (HFpEF).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known mechanism of action of this compound in cardiac cells, summarizing key findings, experimental methodologies, and underlying signaling pathways. This compound is structurally and functionally similar to TN-301, a clinical candidate that has completed Phase 1 studies.[7]
Core Mechanism: Selective HDAC6 Inhibition
The primary molecular target of this compound is HDAC6, a unique member of the histone deacetylase family. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm. Its substrates include non-histone proteins such as α-tubulin and cortactin, playing a crucial role in various cellular processes including protein trafficking, cell migration, and protein quality control.
The inhibitory action of this compound on HDAC6 has been confirmed by the observation of increased acetylated tubulin levels in preclinical models treated with the compound, which serves as a robust biomarker of target engagement.[2]
Multi-Modal Effects in Cardiac Cells
The therapeutic effects of this compound in the heart are not attributed to a single pathway but rather to a multi-modal mechanism of action that encompasses direct effects on cardiomyocytes and cardiac fibroblasts, as well as systemic benefits.[8]
Enhanced Mitochondrial Function in Cardiomyocytes
A key pathological feature of HFpEF is impaired cardiac energetics. This compound has been shown to directly address this by enhancing mitochondrial function in cardiomyocytes.[1][2][4] Mechanistically, this compound restores the expression of genes involved in mitochondrial energy production.[1][2][3][4] In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have demonstrated that this compound treatment leads to a significant increase in mitochondrial respiratory capacity.[1][2][3][4][6]
Table 1: Effect of this compound on Mitochondrial Respiration in iPSC-CMs
| Parameter | Treatment Group | Fold Change vs. Control |
| Basal Respiration | This compound (0.3 µM) | Increased |
| This compound (3 µM) | Significantly Increased | |
| Reserve Respiratory Capacity | This compound (0.3 µM) | Increased |
| This compound (3 µM) | Significantly Increased | |
| Mitochondrial Membrane Potential | This compound (3 µM) | Significantly Increased |
Data synthesized from published in vitro studies.[9]
Attenuation of Cardiac Fibrosis
Cardiac fibrosis is a hallmark of pathological cardiac remodeling in heart failure. This compound exerts potent anti-fibrotic effects by directly targeting cardiac fibroblasts.[1][2][3][4][8] It has been shown to inhibit the activation of human cardiac fibroblasts, a critical step in the fibrotic process.[1][2][3][4] This is achieved through the restoration of gene expression related to fibrosis.[1][2][3][4]
Table 2: Anti-Fibrotic Effects of this compound
| Cell Type | Treatment | Key Finding |
| Human Cardiac Fibroblasts | This compound (1 µM and 3 µM) | Dose-dependent reduction in α-SMA positive cells |
| HFpEF Mouse Model | This compound (15 mg/kg, p.o.) | Restoration of dysregulated fibrosis-related transcripts |
Data synthesized from in vitro and in vivo studies.[9]
Modulation of Gene Expression and Signaling Pathways
This compound induces significant changes in the cardiac transcriptome, leading to the reversal of pathological gene expression patterns observed in HFpEF.[1][2][4] RNA sequencing of heart tissues from HFpEF mouse models treated with this compound revealed the restoration of gene sets associated with:
-
Cardiac Hypertrophy: Downregulation of pro-hypertrophic genes.[1][2][3][4]
-
Fibrosis: As mentioned, normalization of genes involved in extracellular matrix deposition and fibroblast activation.[1][2][3][4]
-
Mitochondrial Energy Production: Upregulation of genes related to fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1][2][8][10]
The signaling pathways modulated by this compound are complex and interconnected, as depicted in the diagram below.
Caption: this compound inhibits HDAC6, leading to multiple beneficial effects in cardiac cells.
Cardiac Electrophysiology and Ion Channel Activity
Currently, there is a lack of publicly available data from direct electrophysiological studies on this compound, such as patch-clamp assays, to determine its specific effects on cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) and action potential characteristics.
However, research on other HDAC inhibitors and the role of HDAC6 in cardiac electrophysiology provides some context:
-
Class Effect of HDAC Inhibitors: Some non-selective HDAC inhibitors have been associated with cardiac adverse effects, including QTc interval prolongation, which can increase the risk of arrhythmias.[3] This has been suggested to be a class effect for certain chemical structures.
-
Potential Anti-Arrhythmic Role of HDAC6 Inhibition: In contrast, studies focusing on HDAC6 suggest a potential anti-arrhythmic effect. HDAC6 inhibition has been shown to reduce atrial arrhythmia inducibility and atrial fibrosis in animal models of cardiac hypertrophy.[2] One proposed mechanism is the stabilization of the hERG potassium channel by reducing its ubiquitination.[1] Furthermore, HDAC6 inhibition may improve cellular calcium handling, which is crucial for normal cardiac electrical function.[1]
Given the encouraging safety profile of the structurally similar TN-301 in a Phase 1 clinical trial, significant adverse electrophysiological effects may be less likely, but dedicated studies are required for confirmation.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound.
In Vivo Murine Model of HFpEF
A common model to study the effects of this compound involves inducing HFpEF in mice through a combination of a high-fat diet and moderate transverse aortic constriction (mTAC) to mimic the metabolic and mechanical stress seen in patients.[7]
Caption: Experimental workflow for the in vivo assessment of this compound in a mouse model of HFpEF.
-
Echocardiography: Diastolic function is assessed by measuring parameters such as the E/e' ratio, isovolumic relaxation time (IVRT), and E/A ratio.[7]
-
Histological Analysis: Heart sections are stained with Masson's trichrome or Picrosirius red to quantify fibrosis. Wheat germ agglutinin staining is used to measure cardiomyocyte size to assess hypertrophy.
-
Gene Expression Analysis: RNA is extracted from heart tissue and subjected to RNA sequencing (RNA-Seq) to identify differentially expressed genes and dysregulated pathways.[8]
In Vitro Assays with Human iPSC-Derived Cardiomyocytes (iPSC-CMs)
-
Mitochondrial Respiration Assay (Seahorse Flux Analysis): iPSC-CMs are cultured on Seahorse microplates. The oxygen consumption rate (OCR) is measured in real-time under basal conditions and after the sequential addition of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[9]
-
Mitochondrial Membrane Potential: iPSC-CMs are incubated with a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria. The fluorescence intensity is measured to quantify mitochondrial membrane potential.[9]
In Vitro Cardiac Fibroblast Activation Assay
-
Cell Culture and Treatment: Primary human cardiac fibroblasts are cultured and stimulated with TGF-β to induce differentiation into myofibroblasts. Cells are co-treated with this compound or vehicle.[9]
-
Immunocytochemistry: After treatment, cells are fixed and stained for the myofibroblast marker α-smooth muscle actin (α-SMA). The percentage of α-SMA positive cells is quantified to assess the degree of fibroblast activation.[9]
Summary and Future Directions
This compound is a selective HDAC6 inhibitor with a promising, multi-modal mechanism of action in cardiac cells. Its ability to concurrently improve cardiomyocyte energetics, reduce cardiac fibrosis, and reverse pathological gene expression addresses several key drivers of heart failure, particularly HFpEF. While the existing preclinical data are robust, further investigation into its direct electrophysiological effects is a critical next step to fully characterize its cardiac safety and mechanism of action. Future research should focus on dedicated ion channel screening and action potential studies to provide a complete profile of this novel therapeutic agent.
References
- 1. Histone deacetylase 6 as a novel promising target to treat cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone-deacetylase inhibition reverses atrial arrhythmia inducibility and fibrosis in cardiac hypertrophy independent of angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 8. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac HDAC6 catalytic activity is induced in response to chronic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
TYA-018: A Novel HDAC6 Inhibitor for the Treatment of Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: TYA-018 is a potent and highly selective, orally available small molecule inhibitor of histone deacetylase 6 (HDAC6).[1] It has emerged as a promising therapeutic candidate for the treatment of heart failure, particularly Heart Failure with Preserved Ejection Fraction (HFpEF) and Dilated Cardiomyopathy (DCM).[1][2] Developed by Tenaya Therapeutics, this compound was identified through a sophisticated phenotypic screening platform utilizing deep learning with human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[1][3] This guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound functions as a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs that regulate gene expression through histone modification in the nucleus, HDAC6 modulates a variety of cellular processes by deacetylating non-histone protein substrates, including α-tubulin and cortactin.
The therapeutic effects of this compound in the context of heart failure are attributed to its ability to restore cellular homeostasis through a multi-modal mechanism of action. Preclinical studies have demonstrated that inhibition of HDAC6 by this compound leads to:
-
Restoration of Gene Expression: this compound treatment has been shown to reverse the pathological gene expression profiles associated with heart failure. Specifically, it downregulates genes involved in cardiac hypertrophy and fibrosis while upregulating genes related to mitochondrial energy production.[2]
-
Improved Mitochondrial Function: this compound enhances mitochondrial respiratory capacity in cardiomyocytes. This is crucial as impaired cardiac energetics are a key feature of heart failure.[2]
-
Anti-fibrotic and Anti-hypertrophic Effects: this compound inhibits the activation of cardiac fibroblasts, key mediators of fibrosis, and reduces cardiac hypertrophy.[2]
-
Enhanced Sarcomere Integrity: In a model of DCM, this compound protected against damage to the sarcomere, the fundamental contractile unit of cardiomyocytes.[1]
The signaling pathway affected by this compound is centered on the inhibition of HDAC6, which in turn modulates downstream pathways related to inflammation, metabolism, and cellular structure.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| HDAC6 IC50 | 10 nM | Recombinant Human HDAC6 | --INVALID-LINK-- |
| Tubulin Acetylation EC50 | 120 nM | iPSC-CMs | --INVALID-LINK-- |
| Selectivity | >2500-fold vs other zinc-dependent HDACs | Various | [4] |
Table 2: Preclinical Efficacy of this compound in a Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Parameter | Vehicle Control | This compound (15 mg/kg/day) | Empagliflozin | This compound + Empagliflozin | Reference |
| Left Ventricular Mass (mg) | Increased | Reduced | Reduced | Further Reduced | [2] |
| E/e' ratio | Increased | Reduced | Reduced | Further Reduced | [2] |
| End Diastolic Pressure (mmHg) | Increased | Reduced | Reduced | Further Reduced | [5] |
| Exercise Capacity | Decreased | Improved | Improved | Additive Improvement |
Table 3: Preclinical Efficacy of this compound in a Mouse Model of Dilated Cardiomyopathy (DCM)
| Parameter | Wild Type | BAG3 cKO (Vehicle) | BAG3 cKO (this compound) | Reference |
| Left Ventricular Ejection Fraction (%) | Normal | Reduced | Improved | [1] |
| Left Ventricular Diameter at Diastole (mm) | Normal | Increased | Reduced | [1] |
| Left Ventricular Diameter at Systole (mm) | Normal | Increased | Reduced | [1] |
| Nppb Expression | Low | High | Reduced | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Discovery of this compound: Phenotypic Screening and Deep Learning
The discovery of this compound involved a high-throughput phenotypic screen on a disease model of DCM using iPSC-CMs with deficient B-cell lymphoma 2 (BCL2)-associated athanogene 3 (BAG3).[1][3]
-
Cell Model: Human iPSC-CMs with a knockdown of the BAG3 gene were used to model DCM. These cells exhibit disorganized sarcomere structures, a key pathological feature of the disease.[1]
-
High-Throughput Screening: A library of 5,500 bioactive compounds was screened against the BAG3-deficient iPSC-CMs.[1]
-
Imaging and Analysis: High-content imaging was used to capture images of the sarcomere structure in the treated cells. A deep learning algorithm was trained to quantify the degree of sarcomere disorganization.
-
Hit Identification: Compounds that restored sarcomere integrity were identified as "hits." This analysis pointed towards the inhibition of HDAC6 as a protective mechanism.[1]
-
Target Validation: The role of HDAC6 was further validated using siRNA knockdown and other known HDAC6 inhibitors, such as tubastatin A.[1]
In Vivo Models of Heart Failure
1. Heart Failure with Preserved Ejection Fraction (HFpEF) Mouse Model:
-
Induction: Male C57BL/6J mice were subjected to a high-fat diet and moderate transverse aortic constriction (mTAC) to induce a phenotype that recapitulates key features of human HFpEF.[2]
-
Treatment: Once HFpEF was established, mice were randomized to receive daily oral doses of vehicle, this compound (15 mg/kg), empagliflozin, or a combination of this compound and empagliflozin.[2]
-
Assessments: Cardiac function was assessed by echocardiography at various time points. At the end of the study, heart tissues were collected for histological and molecular analyses.[2]
2. Dilated Cardiomyopathy (DCM) Mouse Model:
-
Model: A cardiomyocyte-specific knockout of the BAG3 gene (BAG3 cKO) in mice was used to model DCM. These mice develop progressive heart failure.[1]
-
Treatment: BAG3 cKO mice were treated with this compound.[1]
-
Assessments: Cardiac function was monitored using echocardiography. Heart tissues were analyzed for sarcomere damage and gene expression changes.[1]
RNA-Seq Analysis
-
Sample Preparation: Total RNA was extracted from heart tissue samples.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced to generate comprehensive transcriptomic data.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between treatment groups. Gene set enrichment analysis was performed to identify the biological pathways that were significantly altered by this compound treatment. The analysis focused on pathways related to fibrosis, inflammation, metabolism, and oxidative stress.[5]
Mitochondrial Function Assays
-
Seahorse Oximetry: The effect of this compound on mitochondrial respiration in iPSC-CMs was assessed using a Seahorse XF Analyzer. This technique measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial function such as basal respiration and maximal respiratory capacity.
-
Protocol:
-
iPSC-CMs were seeded in Seahorse XF plates.
-
The cells were treated with this compound or vehicle control.
-
A series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) were sequentially injected to measure different aspects of mitochondrial respiration.
-
OCR was measured in real-time to determine the effects of this compound on mitochondrial function.
-
Conclusion
This compound is a promising, selectively targeted therapeutic for heart failure, discovered through an innovative phenotypic screening approach. Its mechanism of action, centered on the inhibition of HDAC6, addresses multiple pathological aspects of heart failure, including adverse gene expression, mitochondrial dysfunction, fibrosis, and hypertrophy. The robust preclinical data in both HFpEF and DCM models provide a strong rationale for its continued clinical development. This technical guide summarizes the key findings to date and provides a foundation for further research and development in this area.
References
- 1. Phenotypic screening with deep learning identifies HDAC6 inhibitors as cardioprotective in a BAG3 mouse model of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dicardiology.com [dicardiology.com]
- 5. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
TYA-018: A Technical Guide to its HDAC6 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective HDAC6 inhibitor, TYA-018. The document details its selectivity profile, mechanism of action, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6).[1] Preclinical studies have demonstrated its therapeutic potential in cardiovascular diseases, particularly in heart failure with preserved ejection fraction (HFpEF) and dilated cardiomyopathy.[2][3] Its mechanism of action is centered on the specific inhibition of the cytoplasmic enzyme HDAC6, leading to the hyperacetylation of its substrates, notably α-tubulin. This targeted action results in the modulation of gene expression and cellular processes that are dysregulated in heart disease, including those related to cardiac structure, function, and metabolism.
This compound Selectivity Profile
This compound has been characterized as an exquisitely selective inhibitor of HDAC6. While precise IC50 values for all HDAC isoforms are not publicly available, preclinical data consistently report a high degree of selectivity for HDAC6 over other HDAC isoforms.
Table 1: this compound HDAC Isoform Selectivity
| HDAC Isoform Class | HDAC Isoform | Selectivity vs. HDAC6 | Reference |
| Class IIb | HDAC6 | - | |
| Class I | HDAC1, 2, 3, 8 | >2500-fold | |
| Class IIa | HDAC4, 5, 7, 9 | >2500-fold | |
| Class IIb | HDAC10 | >2500-fold | |
| Class IV | HDAC11 | >2500-fold |
Note: The table reflects the qualitative description of selectivity as reported in preclinical studies. Specific IC50 values are not publicly disclosed.
Mechanism of Action
The primary mechanism of this compound is the selective inhibition of HDAC6. Unlike other HDACs that are primarily located in the nucleus and regulate histone acetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates include non-histone proteins such as α-tubulin. By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which has been shown to have beneficial effects on microtubule dynamics and intracellular transport. In the context of heart failure, this targeted inhibition leads to the restoration of gene expression associated with hypertrophy, fibrosis, and mitochondrial energy production.[3]
Experimental Protocols
The following are representative protocols for key experiments used to determine the HDAC6 selectivity and target engagement of this compound.
In Vitro HDAC Enzymatic Selectivity Assay
This assay quantifies the inhibitory potency of this compound against a panel of recombinant human HDAC isoforms.
Principle: A fluorogenic acetylated peptide substrate is incubated with a specific recombinant human HDAC enzyme in the presence of varying concentrations of this compound. Deacetylation of the substrate by the HDAC enzyme allows for cleavage by a developer enzyme, which releases a fluorophore. The resulting fluorescence is proportional to the enzyme's activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
This compound compound
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in Assay Buffer.
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding the Stop Solution.
-
Add the Developer and incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.
Cellular Target Engagement: Western Blot for α-Tubulin Acetylation
This assay confirms that this compound engages and inhibits HDAC6 within a cellular context by measuring the acetylation level of its substrate, α-tubulin.
Principle: Cells are treated with this compound, leading to the inhibition of HDAC6 and a subsequent increase in the acetylation of α-tubulin. The levels of acetylated α-tubulin and total α-tubulin are then quantified by Western blot analysis.
Materials:
-
Cell line (e.g., HeLa or a relevant cardiac cell line)
-
Cell culture medium and reagents
-
This compound compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using Lysis Buffer.
-
Determine the protein concentration of each cell lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the ratio of acetylated α-tubulin to total α-tubulin.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the selectivity profile of an HDAC inhibitor like this compound.
References
Investigating the Anti-Fibrotic Properties of TYA-018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive deposition of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ stiffening and functional decline. TYA-018, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has emerged as a promising therapeutic candidate with significant anti-fibrotic properties. This document provides an in-depth technical overview of the pre-clinical evidence supporting the anti-fibrotic efficacy of this compound, with a focus on its application in cardiac fibrosis associated with heart failure with preserved ejection fraction (HFpEF). We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its involvement in pathological fibrosis has made it an attractive target for therapeutic intervention. This compound is a novel, highly selective small molecule inhibitor of HDAC6. Preclinical research has demonstrated its ability to reverse fibrosis and inflammation in models of cardiac dysfunction.[1][2] This guide synthesizes the current knowledge on the anti-fibrotic effects of this compound, providing a comprehensive resource for researchers in the field.
Quantitative Data Presentation
The anti-fibrotic efficacy of this compound has been evaluated in both in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Model | Treatment | Duration | Key Anti-Fibrotic and Related Outcomes | Reference |
| Murine Model of HFpEF (High-Fat Diet + moderate Transverse Aortic Constriction) | This compound (15 mg/kg, p.o., once daily) | 6 weeks | - Improved left ventricular remodeling and diastolic function. - Normalized parameters of diastolic function (IVRT, E/e', and E/A). - Reduced lung weight, indicating decreased pulmonary congestion. - Restored gene expression related to fibrosis, hypertrophy, and mitochondrial energy production in heart tissue. | [3][4][5] |
Table 2: In Vitro Efficacy of this compound on Human Cardiac Fibroblasts
| Model | Treatment | Key Anti-Fibrotic Outcomes | Reference |
| Transforming Growth Factor-β (TGF-β) induced activation of human cardiac fibroblasts | This compound (1 µM and 3 µM) | - Ameliorated cardiac fibroblast activation. - Quantified reduction in α-SMA (alpha-smooth muscle actin) positive cardiac fibroblasts. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.
In Vivo Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
This model recapitulates the metabolic and mechanical stress observed in human HFpEF.
Objective: To evaluate the in vivo efficacy of this compound in reversing established cardiac fibrosis and diastolic dysfunction.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Induction of HFpEF: Mice are subjected to a combination of a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC) to induce the HFpEF phenotype over a period of several weeks.
-
Treatment: Once HFpEF is established, mice are randomized to receive either vehicle or this compound. This compound is administered orally (p.o.) at a dose of 15 mg/kg once daily for 6 weeks.[3][4]
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at specified intervals during the treatment period to assess cardiac structure and function, including parameters of diastolic function like isovolumic relaxation time (IVRT), E/e', and E/A ratio.[3][4]
-
Histological Analysis: At the end of the study, hearts are harvested for histological analysis to assess the degree of cardiac fibrosis.
-
Gene Expression Analysis: RNA sequencing is performed on heart tissue to analyze the expression of genes associated with fibrosis, inflammation, and mitochondrial function.[5][6]
-
Functional Assessment: Functional outcomes, such as exercise capacity, are also evaluated.
In Vitro Model of Human Cardiac Fibroblast Activation
This in vitro assay is used to assess the direct anti-fibrotic effect of this compound on cardiac fibroblasts.
Objective: To determine the ability of this compound to inhibit the activation of human cardiac fibroblasts induced by TGF-β.
Methodology:
-
Cell Culture: Primary human cardiac fibroblasts are cultured under standard conditions.
-
Induction of Fibroblast Activation: To induce a fibrotic response, the cultured fibroblasts are treated with Transforming Growth Factor-β (TGF-β), a key pro-fibrotic cytokine.
-
Treatment with this compound: Concurrently with or prior to TGF-β stimulation, cells are treated with varying concentrations of this compound (e.g., 1 µM and 3 µM) or vehicle control.[7]
-
Immunocytochemistry for α-SMA: After a defined incubation period, the cells are fixed and stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation and fibroblast activation.
-
Quantification: The percentage of α-SMA positive cells is quantified using imaging software to determine the extent of fibroblast activation in each treatment group.
Visualization of Pathways and Workflows
Visual diagrams are provided to illustrate the signaling pathways, experimental workflows, and logical relationships central to the anti-fibrotic action of this compound.
Signaling Pathway of HDAC6 Inhibition by this compound in Fibrosis
Caption: this compound inhibits HDAC6, blocking pro-fibrotic signaling.
Experimental Workflow for In Vivo Murine HFpEF Study
Caption: Workflow of the in vivo this compound efficacy study in a murine HFpEF model.
Experimental Workflow for In Vitro Human Cardiac Fibroblast Activation Assay
Caption: Workflow for assessing this compound's effect on fibroblast activation.
Conclusion
The preclinical data strongly support the anti-fibrotic properties of this compound, a selective HDAC6 inhibitor. Through its mechanism of action, this compound has been shown to effectively reverse cardiac fibrosis and improve cardiac function in a relevant animal model of HFpEF. Furthermore, in vitro studies have confirmed its direct inhibitory effect on the activation of human cardiac fibroblasts. These findings highlight the therapeutic potential of this compound as a novel treatment for fibrotic diseases, particularly in the context of heart failure. Further investigation, including clinical trials, is warranted to translate these promising preclinical results into patient benefits. The structurally and functionally similar clinical candidate, TN-301, is currently in Phase 1 clinical trials.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to TYA-018: A Novel HDAC6 Inhibitor for Modulating Gene Expression in Cardiomyocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Heart failure with preserved ejection fraction (HFpEF) presents a significant therapeutic challenge, rooted in complex pathophysiological processes including cardiac hypertrophy, fibrosis, and metabolic dysregulation. This document provides an in-depth technical overview of TYA-018, a selective histone deacetylase 6 (HDAC6) inhibitor, and its role in modulating gene expression and cellular function in cardiomyocytes. This compound has demonstrated potential in preclinical models to reverse key pathological features of HFpEF by restoring gene expression profiles associated with cardiac structure, function, and metabolism. This guide details the mechanism of action, summarizes key quantitative findings from preclinical studies, outlines experimental protocols, and visualizes the core signaling pathways.
Introduction: The Role of HDAC6 in Cardiac Pathophysiology
Heart failure with preserved ejection fraction (HFpEF) is characterized by diastolic dysfunction and cardiac stiffening.[1] At a cellular level, it involves adverse remodeling, including cardiomyocyte hypertrophy, interstitial fibrosis, and impaired mitochondrial energetics.[2][3] Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic deacetylase that modulates a variety of cellular processes through its interaction with non-histone substrates.[4] Elevated HDAC6 activity has been implicated in pathological cardiac remodeling.
This compound is a highly selective, orally available small molecule inhibitor of HDAC6.[5] It is structurally and functionally similar to TN-301, a clinical candidate developed by Tenaya Therapeutics.[1] Preclinical research has positioned this compound as a promising therapeutic agent that acts by reversing adverse transcriptional programs in cardiomyocytes and other cardiac cells, thereby ameliorating HFpEF phenotypes.[3][6]
Mechanism of Action of this compound in Cardiomyocytes
This compound exerts its effects by specifically inhibiting the enzymatic activity of HDAC6. Unlike pan-HDAC inhibitors, its selectivity for HDAC6 minimizes off-target effects. The primary mechanism in cardiomyocytes involves the modulation of protein acetylation, which in turn influences gene expression and cellular function.
The proposed signaling pathway is as follows: In a pathological state like HFpEF, increased HDAC6 activity contributes to maladaptive processes. By inhibiting HDAC6, this compound leads to the hyperacetylation of its downstream targets. This action restores transcriptional programs related to key cellular functions. Mechanistically, this compound has been shown to restore gene expression related to hypertrophy, fibrosis, and mitochondrial energy production in the heart tissue of HFpEF models.[2][5][7] This leads to improved mitochondrial respiratory capacity, reduced activation of cardiac fibroblasts, and a decrease in cardiac hypertrophy and diastolic dysfunction.[1][3]
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies, primarily using mouse models of HFpEF. The data consistently demonstrates a reversal of disease phenotypes.
Table 1: In Vivo Efficacy of this compound in HFpEF Mouse Models
Data summarized from studies using HFD + mTAC or HFD + L-NAME induced HFpEF models.
| Parameter | Model | Treatment Group | Outcome | Reference |
| Cardiac Structure | ||||
| Left Ventricular (LV) Hypertrophy | HFD+mTAC | This compound (15 mg/kg, daily) | Significant reduction in LV mass and LV posterior wall dimension (LVPWd) after 6 weeks. | [2] |
| Diastolic Function | ||||
| E/e' ratio | HFD+mTAC | This compound (15 mg/kg, daily) | Significant improvement (reduction) in E/e' ratio, indicating improved diastolic function. | [2] |
| Isovolumic Relaxation Time (IVRT) | HFD+mTAC | This compound (15 mg/kg, daily) | Normalization of IVRT after 6 weeks of treatment. | [5] |
| End Diastolic Pressure (EDP) | HFD+mTAC | This compound (15 mg/kg, daily) | Significant reduction in invasively measured EDP. | [8] |
| Gene Expression | ||||
| Nppb (BNP) | BAG3-knockout | This compound | Marked reduction in Nppb expression, a biomarker for cardiac stress, towards wild-type levels. | [9] |
| Fibrosis-associated genes (Lum, Mmp2, Timp1) | HFD+L-NAME | This compound | Significantly reduced expression, correlating with improved diastolic function. | [5] |
| Systemic Effects | ||||
| Exercise Capacity | HFD+mTAC | This compound (15 mg/kg, daily) | Improved running distance in exercise exhaustion tests. | [2] |
| Glucose Tolerance | HFD+L-NAME | This compound (15 mg/kg, single dose) | Significantly improved glucose tolerance, comparable to Empagliflozin. | [5][8] |
Table 2: In Vitro Effects of this compound on Cardiac Cell Types
| Parameter | Cell Type | Treatment Group | Outcome | Reference |
| Mitochondrial Function | ||||
| Mitochondrial Respiration | iPSC-derived Cardiomyocytes | This compound (0.3 µM and 3 µM) | Enhanced mitochondrial respiratory capacity, including basal and reserve capacity. | [2][10] |
| Fibroblast Activation | ||||
| α-SMA Expression | Human Cardiac Fibroblasts (TGF-β stimulated) | This compound (1 µM and 3 µM) | Inhibition of cardiac fibroblast activation, measured by a reduction in α-SMA positive cells. | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
HFpEF Murine Model and this compound Administration
-
Model Induction: Male C57BL/6J mice are subjected to a high-fat diet (HFD) combined with either moderate transverse aortic constriction (mTAC) or L-NAME (a nitric oxide synthase inhibitor) in drinking water to induce a HFpEF phenotype that recapitulates both metabolic and mechanical stress.[1][2]
-
Treatment Protocol: Once HFpEF is established (typically after several weeks, confirmed by echocardiography), mice are randomized to receive either vehicle control or this compound. This compound is administered via oral gavage, typically at a dose of 15 mg/kg, once daily for a period of 6 to 9 weeks.[2][5]
Gene Expression Analysis (scRNA-Seq Workflow)
Single-cell RNA sequencing (scRNA-Seq) is used to dissect the heterogeneous response of different cardiac cell types to this compound.
In Vitro Cardiomyocyte Metabolism Assay
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are cultured according to standard protocols.[10]
-
Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.3 µM, 3 µM) for a specified period.[10]
-
Metabolic Analysis: Mitochondrial respiration is assessed using a Seahorse XF Analyzer. Oxygen consumption rate (OCR) is measured at baseline and after sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine parameters like basal respiration, ATP production, and maximal respiratory capacity.[10]
Conclusion and Future Directions
This compound, a selective HDAC6 inhibitor, demonstrates significant therapeutic potential for heart failure with preserved ejection fraction. By targeting the cytoplasmic deacetylase HDAC6, this compound reverses pathological gene expression programs associated with cardiac hypertrophy, fibrosis, and mitochondrial dysfunction in cardiomyocytes and fibroblasts.[2][6] Preclinical data, summarized herein, provide a strong rationale for its mechanism of action, showing consistent improvements in cardiac structure, function, and whole-animal physiology.[5][8]
The distinct, multi-modal mechanism of this compound, which includes direct effects on the heart as well as systemic metabolic benefits, positions it as a compelling candidate for further development.[1][4] Future research will likely focus on the long-term efficacy and safety of HDAC6 inhibition and the translation of these preclinical findings into clinical outcomes for patients with HFpEF.
References
- 1. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tenayatherapeutics.com [tenayatherapeutics.com]
- 7. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tenayatherapeutics.com [tenayatherapeutics.com]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
Understanding the discovery and development of TYA-018
An In-depth Technical Guide to the Discovery and Development of TYA-018
Introduction
This compound is a potent, orally active, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Developed by Tenaya Therapeutics, it represents a novel therapeutic approach for heart disease, particularly targeting the underlying molecular mechanisms of genetic dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] Unlike other HDAC family members, HDAC6 is primarily located in the cytoplasm, where it modulates various cellular processes.[3] this compound was discovered using a sophisticated precision medicine platform and has demonstrated significant cardioprotective effects in preclinical models.[1][4] It serves as the preclinical tool compound for TN-301, a structurally and functionally similar HDAC6 inhibitor that is being advanced into clinical trials.[4][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound.
Discovery of this compound: A Modern Approach
The identification of this compound was driven by Tenaya Therapeutics' distinct precision medicine platform, which leverages human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and deep learning to overcome the limitations of traditional animal model-based drug discovery.[4][5]
Phenotypic Screening in a Human Disease Model
The initial breakthrough came from developing an in vitro model of dilated cardiomyopathy (DCM) using iPSC-CMs with a deficiency in the B-cell lymphoma 2 (BCL2)-associated athanogene 3 (BAG3).[1] Loss-of-function mutations in BAG3 are linked to DCM, making this a highly relevant human disease model.[5] This platform was used for phenotypic screening, where the primary endpoint was the protection against sarcomere damage, a key pathological feature of DCM.[4][5] Through this high-throughput screening combined with deep learning algorithms, HDAC6 was identified as a promising therapeutic target.[4] The subsequent medicinal chemistry efforts led to the development of a series of novel, highly selective HDAC6 inhibitors, including this compound.[4][5]
Mechanism of Action
This compound exerts its cardioprotective effects through the selective inhibition of HDAC6. This cytoplasmic enzyme deacetylates non-histone proteins, including α-tubulin. Inhibition of HDAC6 leads to an increase in tubulin acetylation, a reliable plasma biomarker for target engagement.[3] The therapeutic benefits of this compound stem from a multi-modal mechanism that addresses several pathological hallmarks of heart failure.
Gene expression analyses have shown that HDAC6 inhibition restores gene sets related to hypertrophy, fibrosis, and mitochondrial energy production.[1] In preclinical models, this compound demonstrated a significant impact on markers of oxidative stress, inflammation, and metabolism.[1][7] By enhancing cardiac energetics and mitochondrial respiratory capacity, this compound helps maintain heart function under pathological stress.[1][5][8]
Preclinical Development and Efficacy
This compound has been evaluated in multiple preclinical models of heart failure, demonstrating significant therapeutic potential.
Efficacy in Dilated Cardiomyopathy (DCM)
In a BAG3 cardiomyocyte knockout (cKO) mouse model of DCM, this compound provided significant cardioprotection.[1][5] Treatment protected against sarcomere damage, reduced the expression of the cardiac stress marker Nppb, and improved left ventricular function.[1][9] Furthermore, it enhanced cardiac energetics by increasing the expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1]
| Parameter | Model | Treatment | Outcome | Reference |
| Sarcomere Integrity | BAG3 cKO Mouse | This compound (15 mg/kg, oral, daily) | Protected against damage; reduced percentage of cardiomyocytes with damaged sarcomeres. | [1][2] |
| Cardiac Stress | BAG3 cKO Mouse | This compound (15 mg/kg, oral, daily) | Significantly reduced Nppb expression to near wild-type levels. | [2] |
| Cardiac Energetics | BAG3 cKO Mouse | This compound | Increased expression of targets for fatty acid metabolism and oxidative phosphorylation. | [1] |
| Mitochondrial Content | BAG3 cKO Mouse | This compound | Significantly reduced mitochondrial content to amounts similar to wild-type mice. | [2] |
Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)
This compound has also shown robust efficacy in reversing established heart failure in mouse models of HFpEF, which were induced by a combination of a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC) or L-NAME.[8][10] Treatment with this compound led to direct benefits on the heart, including reversal of diastolic dysfunction and decreased hypertrophy, as well as systemic benefits like improved exercise performance and glucose tolerance.
Genetic deletion studies confirmed the selectivity of the effects; mice lacking the Hdac6 gene showed delayed HFpEF progression and were resistant to the therapeutic effects of this compound, confirming its on-target action.[1][8]
| Parameter | Model | Treatment | Outcome vs. Vehicle/Comparator | Reference |
| Monotherapy | ||||
| Diastolic Function (E/e') | HFD + L-NAME Mouse | This compound (15 mg/kg) | Superior improvement compared to empagliflozin. | [8] |
| LV Hypertrophy | HFD + L-NAME Mouse | This compound (15 mg/kg) | Effectively reduced LV hypertrophy, comparable to empagliflozin. | [8] |
| Lung Congestion | HFD + mTAC Mouse | This compound (15 mg/kg) | Reduced lung weight, indicating decreased pulmonary congestion. | [6] |
| Gene Expression | HFpEF Mouse | Single dose this compound (15 mg/kg) | Corrected gene sets for fibrosis, inflammation, and mitochondrial function within 6 hours. | [8] |
| Combination Therapy | ||||
| Cardiac Function | HFpEF Mouse | This compound (0.3 mg/kg) + Empagliflozin (0.5 mg/kg) | Additive benefits exceeding either agent alone; cardiac function neared healthy controls. | [1] |
| LV Remodeling | HFpEF Mouse | This compound + Empagliflozin (low dose combo) | Continual improvements in LV remodeling and diastolic function over 8 weeks. | [8] |
| Gene Expression | HFpEF Mouse | This compound + Empagliflozin | Extensive reversal of disease-related gene expression toward healthy controls. | [7] |
Experimental Protocols
Detailed methodologies were crucial for the validation of this compound's therapeutic potential.
iPSC-CM Disease Model and Screening
-
Model Generation: Human induced pluripotent stem cells were differentiated into cardiomyocytes. A DCM phenotype was induced via knockdown of the BAG3 gene.[4][5]
-
Screening Assay: The BAG3-deficient iPSC-CMs were plated in high-throughput format. Compounds were added, and the cells were assessed for protection against sarcomere damage using automated high-content imaging and deep learning algorithms for image analysis.[4]
Animal Models
-
DCM Model: A cardiomyocyte-specific BAG3 knockout (BAG3 cKO) mouse was used, which develops a progressive loss of heart function simulating human DCM.[4][5]
-
HFpEF Models:
-
HFD + mTAC Model: Male C57BL/6J mice were subjected to a proprietary high-fat diet and moderate transverse aortic constriction (mTAC) for 16 weeks to replicate metabolic and mechanical stress.[3][10]
-
HFD + L-NAME Model: Mice were fed a high-fat diet and administered L-NAME (a nitric oxide synthase inhibitor) to induce HFpEF.[8]
-
In Vivo Efficacy Studies
-
Dosing: this compound was administered via oral gavage, typically once daily. Doses ranged from low-dose combination therapy (0.3 mg/kg) to higher-dose monotherapy (15 mg/kg).[2][8]
-
Duration: Treatment periods varied, for example, 8 weeks in the BAG3 cKO study and 9 weeks in the HFD + L-NAME HFpEF study.[2][8]
-
Endpoints:
-
Cardiac Function: Assessed using echocardiography and non-invasive Doppler analysis to measure parameters like ejection fraction (EF), left ventricular mass (LV mass), isovolumic relaxation time (IVRT), and E/e' and E/A ratios.[8][10]
-
Histology and Pathology: Heart and lung tissues were collected for analysis of hypertrophy, fibrosis, and lung congestion.[6][8]
-
Systemic Effects: Glucose tolerance tests and exercise capacity measurements were performed.[8]
-
Mitochondrial Function Assays
-
Method: Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) in iPSC-CMs treated with this compound (0.3 µM and 3 µM) versus a DMSO control.[8]
-
Parameters: Basal respiration and reserve respiratory capacity were quantified to assess mitochondrial function.[8]
RNA-Seq Analysis
-
Sample Preparation: Heart tissues were harvested from HFpEF mice 6 hours after a single dose of this compound (15 mg/kg) or vehicle.[8]
-
Analysis: RNA sequencing (RNA-Seq) was performed to analyze changes in gene expression. Gene set enrichment analysis was used to identify pathways related to fibrosis, inflammation, and mitochondrial function that were modulated by this compound.[7][8]
Conclusion
The discovery and preclinical development of this compound exemplify a successful application of modern drug discovery platforms, integrating human cell-based disease models with artificial intelligence to identify a novel therapeutic target and develop a highly selective inhibitor. This compound has demonstrated a robust, multi-modal mechanism of action that addresses key pathological drivers of both dilated cardiomyopathy and heart failure with preserved ejection fraction. Its strong preclinical efficacy, both as a monotherapy and in combination with existing treatments, has paved the way for the clinical development of its close analog, TN-301, offering a promising new therapeutic option for heart failure patients.[6][7]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 4. dicardiology.com [dicardiology.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 7. dicardiology.com [dicardiology.com]
- 8. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
TYA-018: A Research Tool for Probing Histone Deacetylase 6 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TYA-018, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor. This compound serves as a valuable research tool for investigating the multifaceted roles of HDAC6 in cellular processes and its implications in various disease models, particularly in the context of cardiovascular diseases. This document outlines the mechanism of action of this compound, presents its pharmacological data, details key experimental protocols, and visualizes its associated pathways and workflows.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound is a small molecule inhibitor that exhibits high selectivity for HDAC6, a unique class IIb histone deacetylase predominantly located in the cytoplasm.[1] Unlike other HDACs that primarily modulate gene expression through histone acetylation in the nucleus, HDAC6 has a diverse range of non-histone substrates, including α-tubulin, cortactin, and HSP90.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, thereby modulating various cellular functions such as cytoskeletal dynamics, cell migration, and protein quality control.
In the context of cardiovascular research, HDAC6 inhibition by this compound has demonstrated significant therapeutic potential, particularly in models of heart failure with preserved ejection fraction (HFpEF).[1][3][4] The mechanism of action in this setting is multi-modal, involving:
-
Reduction of Cardiac Fibrosis: this compound has been shown to directly inhibit the activation of human cardiac fibroblasts.[1][4]
-
Enhancement of Mitochondrial Function: The inhibitor improves mitochondrial respiratory capacity in cardiomyocytes.[1][4]
-
Restoration of Gene Expression: this compound helps to restore the expression of genes associated with hypertrophy, fibrosis, and mitochondrial energy production that are dysregulated in heart failure.[1][4]
-
Systemic Metabolic and Anti-inflammatory Effects: Beyond its direct cardiac effects, this compound has been observed to improve glucose tolerance and reduce markers of inflammation.[5]
This compound is structurally and functionally similar to TN-301, a clinical-stage HDAC6 inhibitor, making it a relevant tool for preclinical investigations.[3][6]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, highlighting its selectivity and efficacy in various experimental settings.
| Parameter | Value | Species/System | Notes |
| HDAC6 Selectivity | >1000-fold vs. other HDACs | Enzymatic Assays | Demonstrates high selectivity for the cytoplasmic HDAC6 isoform, minimizing off-target effects on nuclear HDACs.[3] |
| In Vivo Efficacy (HFpEF Mouse Model) | 15 mg/kg (oral, daily) | Mouse (C57BL/6J) | Reverses pre-existing cardiac hypertrophy and diastolic dysfunction.[1][3] |
| In Vivo Efficacy (Combination Therapy) | 0.3 mg/kg (oral, daily) with Empagliflozin (0.5 mg/kg) | Mouse (HFpEF model) | Shows additive benefits in improving cardiac function.[1] |
| In Vitro Fibroblast Inhibition | 1 µM and 3 µM | Human Cardiac Fibroblasts | Ameliorates TGF-β induced cardiac fibroblast activation.[1] |
| In Vitro Mitochondrial Enhancement | 0.3 µM and 3 µM | Human iPSC-derived Cardiomyocytes | Significantly increases reserve respiratory capacity.[1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vivo Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
This protocol describes the induction of HFpEF in mice and subsequent treatment with this compound to assess its therapeutic effects.
a. Disease Induction:
-
Animal Model: Male C57BL/6J mice.
-
Method 1 (HFD + mTAC): Mice are subjected to a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC) to induce metabolic and mechanical stress, recapitulating key features of human HFpEF.[1]
-
Method 2 (HFD + L-NAME): Mice are fed a high-fat diet and provided with Nω-nitro-L-arginine methyl ester (L-NAME) in their drinking water to induce diastolic dysfunction.[5]
-
Disease Establishment: The HFpEF phenotype is typically established over 16 weeks, confirmed by echocardiography showing diastolic dysfunction with preserved ejection fraction.[1][7]
b. This compound Administration:
-
Formulation: this compound is prepared for oral gavage.
-
Dosage: A common dosage is 15 mg/kg, administered once daily.[1][3] For combination studies, a lower dose of 0.3 mg/kg may be used.[1]
-
Treatment Duration: Treatment is typically initiated after the establishment of HFpEF and continues for several weeks (e.g., 6-9 weeks).[1][5]
c. Endpoint Analysis:
-
Echocardiography: Performed at baseline and at various time points during treatment to assess cardiac structure and function (e.g., left ventricular mass, ejection fraction, diastolic function parameters like E/e' ratio).[1][3]
-
Invasive Hemodynamics: End-point measurement of end-diastolic pressure via intracardiac catheterization.[1]
-
Histology: Heart tissue is collected for histological analysis of fibrosis (e.g., Masson's trichrome staining) and hypertrophy.
-
Gene Expression Analysis: RNA is extracted from heart tissue for RNA-Seq to analyze transcriptional changes in pathways related to fibrosis, inflammation, and metabolism.[1]
-
Metabolic Assessment: Glucose tolerance tests are performed to evaluate systemic metabolic effects.[1]
In Vitro Cardiac Fibroblast Activation Assay
This protocol details the methodology to assess the direct anti-fibrotic effect of this compound on human cardiac fibroblasts.
a. Cell Culture:
-
Primary human cardiac fibroblasts are cultured in appropriate media.
b. Induction of Fibroblast Activation:
-
Fibroblasts are treated with transforming growth factor-beta (TGF-β) to induce their differentiation into myofibroblasts, a key step in cardiac fibrosis.[1]
c. This compound Treatment:
-
This compound is added to the cell culture medium at various concentrations (e.g., 1 µM, 3 µM) along with TGF-β.[1]
d. Analysis of Fibroblast Activation:
-
Immunocytochemistry: Cells are stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. The percentage of α-SMA positive cells is quantified.[1]
-
Gene Expression: Expression of fibrotic marker genes (e.g., collagen I, fibronectin) can be measured by qPCR.
Mitochondrial Function Assessment in iPSC-derived Cardiomyocytes
This protocol outlines the use of Seahorse XF technology to measure the effect of this compound on the mitochondrial respiration of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
a. Cell Culture and Plating:
-
Human iPSC-CMs are cultured and seeded onto Seahorse XF cell culture microplates.
b. This compound Treatment:
-
iPSC-CMs are treated with this compound at desired concentrations (e.g., 0.3 µM, 3 µM) or vehicle (DMSO) for a specified period (e.g., 6 hours).[1]
c. Seahorse XF Mito Stress Test:
-
The cell culture medium is replaced with Seahorse XF assay medium.
-
The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) in real-time.
-
A series of mitochondrial inhibitors are sequentially injected to assess key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, allowing for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
d. Data Analysis:
-
Basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements. The effect of this compound on these parameters is then determined.[1]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound in the cytoplasm.
Caption: Experimental workflow for in vivo studies of this compound in a mouse model of HFpEF.
Caption: Workflow for assessing the anti-fibrotic effect of this compound in vitro.
Conclusion
This compound is a powerful and selective research tool for elucidating the complex biology of HDAC6. Its demonstrated efficacy in preclinical models of heart failure highlights the therapeutic potential of targeting this enzyme. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their studies to further explore the roles of HDAC6 in health and disease.
References
- 1. What are the primary areas of focus for Tenaya Therapeutics? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenaya Therapeutics Announces FDA Clearance of Investigational New Drug Application and Initiation of Phase 1 Safety Study for TN-301, an HDAC6 Inhibitor for Heart Failure with Preserved Ejection Fraction - BioSpace [biospace.com]
- 5. Tenaya Therapeutics Presents Encouraging New Clinical and Preclinical Data from HDAC6 Inhibitor Program TN-301 for the Potential Treatment of Heart Failure with Preserved Ejection Fraction at the 2023 HFSA Annual Scientific Meeting - BioSpace [biospace.com]
- 6. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dicardiology.com [dicardiology.com]
TYA-018: A Technical Guide to a Novel Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
TYA-018 is a novel, orally active, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6). Emerging preclinical evidence has highlighted its significant cardioprotective properties, demonstrating potential as a therapeutic agent for heart failure, including dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the molecular formula C15H13ClF2N4O3S2[1]. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-(3-chlorophenyl)-N-((5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)thiazol-2-yl)methyl)ethanesulfonamide[1] |
| CAS Number | 2653254-31-8[1][2][3] |
| Molecular Formula | C15H13ClF2N4O3S2[1][3][4] |
| SMILES | O=S(N(CC1=NC=C(C2=NN=C(C(F)F)O2)S1)C3=CC(Cl)=CC=C3)(CC)=O[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 434.86 g/mol [1] |
| Appearance | White to yellow solid[2] |
| Solubility | 100 mg/mL in DMSO (requires sonication)[2] |
| Storage | Store solid powder at -20°C for long-term storage.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin. By inhibiting HDAC6, this compound increases the acetylation of these proteins, which in turn modulates various cellular processes.
The cardioprotective effects of this compound are attributed to its ability to restore normal cellular function in the face of pathological stress. In cardiac models, inhibition of HDAC6 by this compound has been shown to:
-
Enhance Mitochondrial Function: this compound treatment improves mitochondrial respiratory capacity in cardiomyocytes.
-
Reduce Fibrosis: It inhibits the activation of cardiac fibroblasts, key mediators of fibrosis in the heart.
-
Restore Gene Expression: this compound helps to normalize the expression of genes associated with cardiac hypertrophy, fibrosis, and mitochondrial energy production.
-
Improve Protein Metabolism: It enhances the expression of targets associated with fatty acid and protein metabolism, as well as oxidative phosphorylation.[2]
The following diagram illustrates the proposed signaling pathway of this compound.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the therapeutic potential of this compound in various models of heart disease.
Table 3: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay |
| HDAC6 IC50 | 10 nM[4] | Biochemical Assay |
| Tubulin Acetylation EC50 | 120 nM[4] | iPSC-derived Cardiomyocytes |
3.1. Experimental Protocols
In Vivo Murine Model of Heart Failure
A common experimental protocol to assess the in vivo efficacy of this compound involves a murine model of heart failure, such as the one induced by transverse aortic constriction (TAC) or a genetic model like the BAG3 cardiomyocyte-knockout mouse.
-
Animal Model: Male C57BL/6J mice are often used. Heart failure can be induced by surgical procedures like TAC or by genetic modification.
-
Drug Administration: this compound is administered via oral gavage at a dose of 15 mg/kg, once daily, for a period of 6 to 8 weeks.[5] A vehicle control group (e.g., DMSO, PEG300, Tween-80, and saline) is run in parallel.
-
Efficacy Endpoints:
-
Echocardiography: To measure cardiac function parameters such as ejection fraction (EF), left ventricular mass, and diastolic function (E/e' ratio).
-
Histology: To assess cardiac fibrosis (e.g., using Masson's trichrome staining) and cardiomyocyte size.
-
Gene Expression Analysis: To quantify markers of heart failure (e.g., Nppb) and fibrosis.
-
Functional Tests: Such as exercise capacity on a treadmill.
-
The following diagram outlines the general workflow for in vivo studies.
In Vitro Cardiac Fibroblast Activation Assay
This assay is used to evaluate the direct anti-fibrotic effects of this compound.
-
Cell Culture: Primary human cardiac fibroblasts are cultured under standard conditions.
-
Induction of Activation: Fibroblast activation (differentiation into myofibroblasts) is induced by treating the cells with transforming growth factor-beta (TGF-β).
-
Treatment: Cells are co-treated with TGF-β and varying concentrations of this compound (e.g., 1 µM and 3 µM) or a vehicle control.[6]
-
Endpoint Analysis:
-
Immunocytochemistry: Staining for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[6]
-
Western Blot or qPCR: To quantify the expression of fibrotic markers.
-
Summary and Future Directions
This compound is a promising preclinical candidate for the treatment of heart failure. Its high selectivity for HDAC6 and its demonstrated efficacy in improving cardiac function, reducing fibrosis, and enhancing mitochondrial function in animal models make it a compelling subject for further investigation. Future studies should focus on elucidating the full spectrum of its downstream targets, evaluating its long-term safety and efficacy, and advancing its development toward clinical trials. The structural and functional similarity of this compound to the clinical candidate TN-301 further underscores the therapeutic potential of this class of HDAC6 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
TYA-018: Application Notes and Protocols for In Vitro Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYA-018 is a potent and highly selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6).[1] Unlike other HDAC family members, HDAC6 is primarily localized in the cytoplasm and plays a crucial role in various cellular processes through the deacetylation of non-histone protein substrates, including α-tubulin.[2] Preclinical studies have demonstrated the therapeutic potential of this compound in models of heart failure, particularly Heart Failure with Preserved Ejection Fraction (HFpEF) and Dilated Cardiomyopathy (DCM).[3][4][5] Its mechanism of action involves the modulation of pathways associated with fibrosis, mitochondrial function, oxidative stress, and inflammation.[1][4]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound in relevant cell-based models, such as primary human cardiac fibroblasts (hCFs) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates. This targeted inhibition has been shown to confer cardioprotective effects by:
-
Reducing Fibroblast Activation: this compound inhibits the transdifferentiation of cardiac fibroblasts into myofibroblasts, a key process in the development of cardiac fibrosis.[1]
-
Enhancing Mitochondrial Function: The compound improves mitochondrial respiratory capacity and membrane potential in cardiomyocytes, addressing the energetic deficits associated with heart failure.[1][3]
-
Modulating Gene Expression: this compound restores the expression of genes related to hypertrophy, fibrosis, and mitochondrial energy production.[1][5]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. Researchers should use these templates to record and compare their experimental data.
Table 1: Effect of this compound on Cardiac Fibroblast Activation
| Treatment Group | This compound Conc. (µM) | α-SMA Positive Cells (%) | Fold Change vs. TGF-β Control |
| Vehicle Control | 0 | User Data | User Data |
| TGF-β Control | 0 | User Data | 1.0 |
| This compound | 1 | 65.2[6] | User Data |
| This compound | 3 | 58.1[6] | User Data |
Table 2: Effect of this compound on Cardiomyocyte Mitochondrial Respiration
| Treatment Group | This compound Conc. (µM) | Basal Respiration (OCR, pmol/min) | Reserve Respiratory Capacity (OCR, pmol/min) |
| Vehicle Control | 0 | 100 (normalized)[6] | 100 (normalized)[6] |
| This compound | 0.3 | ~100 (no significant change)[6] | ~150[6] |
| This compound | 3 | ~105 (no significant change)[6] | ~180[6] |
Note: Values are approximate based on graphical data from the cited source and should be replaced with experimental results.
Experimental Protocols
The following section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.
Protocol 1: Inhibition of TGF-β-Induced Myofibroblast Activation in Human Cardiac Fibroblasts
This protocol assesses the ability of this compound to prevent the differentiation of cardiac fibroblasts into pro-fibrotic myofibroblasts.
1.1. Materials
-
Primary Human Cardiac Fibroblasts (hCFs)
-
Fibroblast Growth Medium
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Phosphate Buffered Saline (PBS)
1.2. Procedure
-
Cell Culture: Culture hCFs in Fibroblast Growth Medium at 37°C and 5% CO2. Passage cells before they reach confluency.
-
Seeding: Seed hCFs onto glass coverslips in 24-well plates at a density of 2 x 10^4 cells/well. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 3 µM) or vehicle (DMSO) for 1 hour.
-
Induce fibroblast activation by adding TGF-β1 (typically 5-10 ng/mL) to all wells except the negative control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Immunocytochemistry (ICC):
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Mount coverslips onto glass slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells by counting the number of cells with distinct stress fibers relative to the total number of DAPI-stained nuclei.
-
Protocol 2: Assessment of Mitochondrial Function in hiPSC-Cardiomyocytes using Seahorse XF Analyzer
This protocol measures the effect of this compound on mitochondrial respiration in cardiomyocytes.
2.1. Materials
-
Human iPSC-derived Cardiomyocytes (hiPSC-CMs)
-
iPSC-CM Maintenance Medium
-
Seahorse XF96 Cell Culture Microplates
-
Gelatin (for coating)
-
This compound (stock solution in DMSO)
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XFe96 Analyzer
2.2. Procedure
-
Plate Coating and Seeding:
-
Coat a Seahorse XF96 microplate with 0.1% gelatin for at least 1 hour.
-
Thaw and plate hiPSC-CMs according to the manufacturer's protocol at a density that forms a confluent monolayer.
-
-
Cell Culture and Treatment:
-
Maintain the hiPSC-CMs in culture for 7-10 days, with media changes every 48 hours.
-
On the day before the assay, treat the cells with this compound (e.g., 0.3 µM, 3 µM) or vehicle (DMSO) in fresh maintenance medium.
-
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, prepare the XF Assay Medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Remove the maintenance medium from the cells and wash twice with the prepared XF Assay Medium.
-
Add the final volume of XF Assay Medium (containing this compound or vehicle) to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell plate and the sensor cartridge into the Seahorse XFe96 Analyzer.
-
Run the Mito Stress Test protocol according to the manufacturer's instructions.
-
-
Data Analysis:
-
The software will calculate the Oxygen Consumption Rate (OCR).
-
Analyze key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Reserve Respiratory Capacity.
-
Protocol 3: Western Blot for Protein Acetylation
This protocol is used to detect changes in the acetylation of HDAC6 substrates, such as α-tubulin, following this compound treatment.
3.1. Materials
-
Treated cell pellets (from hCFs or hiPSC-CMs)
-
RIPA Lysis Buffer with Protease and HDAC inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (10-12%)
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
3.2. Procedure
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin and anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the acetylated protein to the total protein loading control.
References
- 1. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 3. Tenaya Therapeutics Publishes Preclinical Data in Science Translational Medicine Detailing Discovery of HDAC6 Inhibitor for Treatment of Heart Failure | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 4. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TYA-018 in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of TYA-018, a selective histone deacetylase 6 (HDAC6) inhibitor, in preclinical mouse models of heart failure, particularly focusing on heart failure with preserved ejection fraction (HFpEF). This compound has demonstrated significant efficacy in reversing cardiac hypertrophy and diastolic dysfunction, improving exercise capacity, and modulating key pathological signaling pathways.[1][2] This document offers detailed protocols for inducing HFpEF in mice, administering this compound, and assessing its therapeutic effects through echocardiography and other relevant endpoints. The provided information is intended to facilitate the design and execution of robust preclinical studies to further evaluate the therapeutic potential of this compound and other HDAC6 inhibitors.
Introduction
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with limited therapeutic options.[3][4] Preclinical research plays a crucial role in identifying and validating novel therapeutic targets. This compound, a potent and selective inhibitor of HDAC6, has emerged as a promising therapeutic agent for HFpEF.[4] Its mechanism of action involves the restoration of gene expression related to cardiac hypertrophy, fibrosis, and mitochondrial energy production.[4][5][6] this compound has been shown to inhibit the activation of cardiac fibroblasts and enhance the mitochondrial respiratory capacity of cardiomyocytes.[4][5][6] In mouse models that replicate the metabolic and mechanical stress observed in human HFpEF, this compound has been shown to reverse established heart failure and its associated symptoms.[7][8]
Data Presentation
Table 1: Effects of this compound on Cardiac Function in HFD+mTAC Mouse Model of HFpEF
| Parameter | Control | HFD+mTAC (Vehicle) | HFD+mTAC (this compound, 15 mg/kg/day) | Reference |
| Diastolic Function | ||||
| Isovolumic Relaxation Time (IVRT) | Normalized | Increased | Improved (normalized) | [3][9] |
| E/e' ratio | Normal | Increased | Improved (normalized) | [3][9] |
| E/A ratio | Normal | Altered | Improved (normalized) | [3][9] |
| Cardiac Structure | ||||
| Left Ventricular Posterior Wall thickness in Diastole (LVPWd) | Normal | Increased (Hypertrophy) | Decreased (Continual improvement) | [10] |
| Left Ventricular Mass | Normal | Increased | Decreased | [11] |
| Systemic Effects | ||||
| Lung Weight / Tibia Length | Normal | Increased | Reduced | [3][9] |
| Exercise Capacity (Running Distance) | Normal | Decreased | Increased | [11] |
| Glucose Tolerance | Normal | Impaired | Improved | [3] |
| Fasting Blood Glucose | Normal | Increased | Restored | [3] |
Experimental Protocols
HFpEF Mouse Model Induction: High-Fat Diet and Moderate Transverse Aortic Constriction (HFD+mTAC)
This protocol describes the induction of a clinically relevant HFpEF model in mice that combines metabolic and mechanical stress.
Materials:
-
C57BL/6J male mice
-
High-fat diet (HFD)
-
Standard chow
-
Surgical instruments for aseptic surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Dietary Intervention: At 6-8 weeks of age, randomly assign mice to either a standard chow or an HFD group. Continue the respective diets for 16 weeks to establish metabolic stress.[3][11]
-
Surgical Intervention (mTAC): At 16 weeks of HFD feeding, perform moderate transverse aortic constriction (mTAC) surgery. A minimally invasive approach is recommended to improve survival rates.[7]
-
Anesthetize the mouse and ensure a proper level of sedation.
-
Make a small incision to expose the aortic arch.
-
Ligate the aorta between the brachiocephalic and left common carotid arteries with a suture tied around a spacer to create a defined constriction.
-
Remove the spacer to allow for blood flow through the constricted aorta.
-
Suture the incision and provide post-operative care, including analgesics.[7]
-
-
Model Validation: After the surgical recovery period, confirm the development of the HFpEF phenotype through echocardiography. Expect to see preserved ejection fraction with evidence of diastolic dysfunction and cardiac hypertrophy.[3]
This compound Administration
This protocol outlines the oral administration of this compound to the established HFpEF mouse model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate aqueous solution)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer this compound orally once per day at a dose of 15 mg/kg.[3][9] For combination studies, a lower dose of 0.3 mg/kg has been used.[6]
-
Treatment Duration: Continue the treatment for a predefined period, for example, 3 to 6 weeks, to assess the therapeutic effects.[3]
-
Control Group: Administer the vehicle alone to a control group of HFD+mTAC mice.
Assessment of Cardiac Function by Echocardiography
This protocol provides a detailed methodology for the non-invasive assessment of cardiac structure and function in mice.
Materials:
-
High-resolution echocardiography system with a high-frequency linear probe
-
Anesthesia (e.g., isoflurane)
-
ECG monitoring equipment
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) and place it in a supine position on a warming pad to maintain body temperature. Monitor the heart rate and respiration throughout the procedure.
-
Image Acquisition:
-
Parasternal Long-Axis View (M-mode): Acquire M-mode images to measure left ventricular dimensions, including wall thickness and chamber size, to assess cardiac hypertrophy and systolic function.
-
Apical Four-Chamber View (Pulsed-Wave Doppler):
-
Place the sample volume at the tips of the mitral valve leaflets to record the transmitral flow velocity.
-
Measure the peak early diastolic filling velocity (E wave) and the peak late diastolic filling velocity (A wave) to calculate the E/A ratio.[5]
-
-
Apical Four-Chamber View (Tissue Doppler Imaging):
-
Place the sample volume at the septal or lateral mitral annulus to record the myocardial tissue velocities.
-
Measure the early diastolic mitral annular velocity (e') to assess myocardial relaxation.[5]
-
Calculate the E/e' ratio as a key indicator of left ventricular filling pressure.
-
-
Apical Five-Chamber View (Pulsed-Wave Doppler):
-
Record both the aortic outflow and mitral inflow signals to measure the isovolumic relaxation time (IVRT), the interval between aortic valve closure and mitral valve opening.[5]
-
-
-
Data Analysis: Analyze the acquired images and Doppler spectra to quantify the parameters listed in Table 1. Ensure consistency in measurements across all animals and time points.
Mandatory Visualizations
Caption: this compound Signaling Pathway in HFpEF.
Caption: Experimental Workflow for this compound in HFpEF Mouse Model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Echocardiographic evaluation of diastolic function in mouse models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 9. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TYA-018 In Vivo Studies
Introduction
TYA-018 is a potent, orally active, and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Developed by Tenaya Therapeutics, this compound is a preclinical small molecule being investigated for its therapeutic potential in cardiovascular diseases, particularly dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF).[2][3][4] Its mechanism of action centers on the inhibition of HDAC6, a unique cytoplasmic enzyme that modulates cellular processes through interactions with non-histone substrates like tubulin.[5] Preclinical studies have demonstrated that this compound can confer cardioprotective effects by improving mitochondrial function, reducing fibrosis, and restoring gene expression associated with hypertrophy and energy metabolism.[2][3][4]
These application notes provide a summary of recommended dosages and detailed protocols for in vivo experiments based on published preclinical data.
Mechanism of Action
This compound's therapeutic effects are attributed to its selective inhibition of HDAC6. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and deacetylates non-histone proteins.[5] Its inhibition leads to several downstream effects that are beneficial in heart failure models:
-
Enhanced Mitochondrial Function : this compound improves mitochondrial respiratory capacity and energetics in cardiomyocytes.[2][3] It increases the expression of genes associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1][6]
-
Anti-fibrotic Effects : The compound has been shown to reduce cardiac fibroblast activation, a key process in the development of cardiac fibrosis.[3][5]
-
Reduction of Cardiac Hypertrophy : Treatment with this compound leads to a reversal of left ventricular hypertrophy in mouse models of HFpEF.[3][7][8]
-
Modulation of Gene Expression : this compound restores gene expression profiles related to hypertrophy, fibrosis, and mitochondrial energy production in diseased heart tissues.[2][4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the dosages and outcomes of this compound from key preclinical in vivo studies.
Table 1: this compound Monotherapy Dosage in Mouse Models
| Animal Model | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| HFpEF (HFD + L-NAME induced) | 15 mg/kg | Oral, once daily | 9 weeks | Reduced LV hypertrophy, improved diastolic function. | [3] |
| HFpEF (HFD + mTAC induced) | 15 mg/kg | Oral, once daily | 6 weeks | Reversed LV remodeling and diastolic dysfunction, improved exercise capacity. | [4][7] |
| BAG3cKO (DCM model) | 15 mg/kg | Oral gavage, daily | 8 weeks | Protected against sarcomere damage, reduced Nppb expression, conferred cardioprotection. | [1] |
| Acute Dosing (HFpEF) | 15 mg/kg | Single oral dose | 6 hours | Corrected gene sets for fibrosis and inflammation; enriched mitochondrial function genes. | [3][4] |
Table 2: this compound Combination Therapy in HFpEF Mouse Model
| Combination Agent | This compound Dosage | Combination Agent Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Empagliflozin (B1684318) (SGLT2i) | 0.3 mg/kg (low dose) | 0.5 mg/kg (low dose) | Oral, once daily | 8 weeks | Additive benefits; continual improvements in LV remodeling and diastolic function. | [3] |
| Empagliflozin (SGLT2i) | 15 mg/kg | 10 mg/kg | Oral, once daily | 9 weeks | Showed comparable or superior efficacy to empagliflozin in improving diastolic function. | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Heart Failure with Preserved Ejection Fraction (HFpEF) Mouse Model
This protocol is based on studies using a dual-insult mouse model that recapitulates the metabolic and mechanical stress seen in human HFpEF.[4]
1. Animal Model Induction:
- Animals: C57BL/6J male mice.
- Induction: Mice are subjected to a high-fat diet (HFD) combined with either L-NAME (a nitric oxide synthase inhibitor) administration or moderate transverse aortic constriction (mTAC) surgery to induce HFpEF phenotypes over a period of 16 weeks.[3][4]
2. This compound Preparation and Administration:
- Vehicle Formulation: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare fresh daily.
- This compound Solution: Dissolve this compound in the vehicle to achieve the desired final concentration for a 15 mg/kg dosage.
- Administration: Once HFpEF is established (approx. 16 weeks), administer this compound (15 mg/kg) or vehicle control via oral gavage once daily for 6 to 9 weeks.[3][4]
3. Efficacy Assessment:
- Echocardiography: Perform serial echocardiograms (e.g., every 3 weeks) to measure cardiac function parameters such as ejection fraction (EF), left ventricular mass (LV mass), and diastolic function (E/e' ratio).[3][4]
- Hemodynamic Analysis: At the end of the treatment period, perform invasive hemodynamic measurements via intracardiac catheterization to assess end-diastolic pressure (EDP).[4]
- Metabolic Assessment: Conduct an intraperitoneal glucose tolerance test (GTT) to evaluate systemic metabolic effects.[4]
- Histology and Gene Expression: Harvest heart and lung tissues for histological analysis (e.g., fibrosis staining) and RNA sequencing to analyze gene expression changes.[3]
Below is a diagram illustrating the experimental workflow.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol provides a method for solubilizing this compound for in vivo oral administration.[1]
1. Materials:
- This compound powder
- DMSO (Dimethyl sulfoxide)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline solution (0.9% NaCl)
2. Stock Solution (Optional):
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). This can be stored at -20°C for up to one month or -80°C for up to six months.[1]
3. Working Solution Formulation (Example for 1 mL):
- This protocol yields a clear solution at a concentration of 2.5 mg/mL. Adjust volumes as needed for your target concentration and total volume.
- a. To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution. Mix thoroughly.
- b. Add 50 µL of Tween-80 to the mixture and mix until uniform.
- c. Add 450 µL of Saline to bring the total volume to 1 mL.
- d. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
4. Important Considerations:
- It is highly recommended to prepare the final working solution fresh on the day of use.[1]
- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
- Ensure the solution is clear and homogenous before administration to the animals.
Safety and Handling
This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. For research use only. This compound is not for human consumption.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tenaya sets out rationale for targeting HDAC6 in heart failure | BioWorld [bioworld.com]
- 7. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 8. tenayatherapeutics.com [tenayatherapeutics.com]
Preclinical Administration of TYA-018: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical administration of TYA-018, a highly selective, orally available small molecule inhibitor of histone deacetylase 6 (HDAC6). The information is compiled from published preclinical studies, primarily focusing on its application in murine models of heart failure. This compound is structurally and functionally analogous to TN-301, a clinical-stage candidate developed by Tenaya Therapeutics for heart failure with preserved ejection fraction (HFpEF).[1][2][3]
Overview of this compound
This compound is a research compound used in in vivo and in vitro studies to explore the therapeutic potential of HDAC6 inhibition.[1] Preclinical research has demonstrated its efficacy in reversing cardiac hypertrophy and diastolic dysfunction, improving metabolic parameters, and modulating gene expression related to fibrosis, inflammation, and mitochondrial function in animal models of heart disease.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the administration routes and key quantitative findings from preclinical studies involving this compound.
Table 1: this compound Administration and Dosing in Murine Models
| Parameter | Details | Animal Model | Source |
| Administration Route | Oral (p.o.), once daily | HFpEF Mouse Models | [3][4][5][8] |
| Efficacious Dose | 15 mg/kg | HFD + L-NAME HFpEF Model | [4][5] |
| Efficacious Dose | 15 mg/kg | HFD + mTAC HFpEF Model | [6][8] |
| Low Dose (Combination) | 0.3 mg/kg (in combination with empagliflozin) | HFpEF Mouse Model | [5] |
| Treatment Duration | 9 weeks | HFD + L-NAME HFpEF Model | [4][5] |
| Treatment Duration | 6 weeks | HFD + mTAC HFpEF Model | [6][8] |
HFD: High-Fat Diet; L-NAME: Nω-nitro-L-arginine methyl ester; mTAC: moderate Transverse Aortic Constriction.
Table 2: Summary of Key Preclinical Efficacy Data (Oral Administration)
| Finding | Animal Model | Key Results | Source |
| Improved Cardiac Function | HFD + L-NAME HFpEF | Normalized left ventricular (LV) mass, E/e' ratio, and end-diastolic pressure. | [4] |
| Reversal of HFpEF Phenotype | HFD + mTAC HFpEF | Rescued diastolic dysfunction and alleviated signs of heart failure. | [8] |
| Metabolic Improvements | HFD + L-NAME HFpEF | Significantly reduced fasting glucose and improved glucose tolerance. | [4] |
| Gene Expression Modulation | HFD + L-NAME HFpEF | Reduced expression of inflammatory and fibrotic genes; upregulated mitochondrial energy production genes. | [4] |
| Enhanced Energetics | BAG3 Cardiomyocyte Knockout (DCM) | Increased expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation. | [5] |
| Additive Benefit | HFpEF Mouse Model | Combination with empagliflozin (B1684318) resulted in additive improvements in cardiac structure and function. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of this compound.
Protocol: Induction of HFpEF in Mice (HFD + L-NAME Model)
This protocol describes the induction of a heart failure with preserved ejection fraction phenotype in mice, which can then be used to test the efficacy of this compound.
-
Animal Model: C57BL/6J mice.
-
Diet: Administer a high-fat diet (60% kcal from fat).
-
L-NAME Administration: Concurrently, provide Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 0.5 g/L.[4]
-
Phenotype Establishment: Continue this regimen until the HFpEF phenotype is established, characterized by diastolic dysfunction with preserved ejection fraction. This is typically confirmed via echocardiography.
-
Group Randomization: Once the phenotype is confirmed, randomize mice into treatment groups (e.g., Vehicle, this compound 15 mg/kg, Empagliflozin 10 mg/kg).[5]
-
Drug Administration: Administer this compound or vehicle orally, once daily, for the specified duration (e.g., 9 weeks).[4][5]
-
Monitoring and Analysis:
-
Perform serial echocardiography every 3 weeks to assess cardiac structure and function.[5]
-
Measure blood glucose and perform glucose tolerance tests (GTT) to assess metabolic effects.[5][8]
-
At the end of the study, perform terminal invasive hemodynamic analysis.[4]
-
Harvest heart tissue for RNA sequencing to analyze transcriptional changes.[4]
-
Protocol: In Vitro Assessment in Human iPSC-Cardiomyocytes
This protocol outlines the use of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to study the direct effects of this compound.
-
Cell Culture: Culture human iPSC-CMs according to standard laboratory protocols.
-
Disease Modeling (Optional): To model specific diseases like dilated cardiomyopathy (DCM), utilize iPSC-CMs with relevant genetic modifications, such as BAG3 deficiency.[1]
-
This compound Treatment: Treat iPSC-CMs with varying concentrations of this compound (e.g., 0.3 µM, 3 µM) or a vehicle control (e.g., DMSO).[5]
-
Functional Assays:
-
Endpoint Analysis: Analyze data to determine the direct impact of this compound on cardiomyocyte function and energetics.
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound in the context of HFpEF.
Caption: this compound inhibits HDAC6, leading to beneficial changes in gene expression and reversal of HFpEF pathology.
Experimental Workflow for Preclinical Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine model of HFpEF.
Caption: Workflow for in vivo testing of this compound in a mouse model of heart failure.
References
- 1. dicardiology.com [dicardiology.com]
- 2. dicardiology.com [dicardiology.com]
- 3. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 4. tenayatherapeutics.com [tenayatherapeutics.com]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: TYA-018 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TYA-018, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This document is intended to guide researchers in studying the effects of this compound on cardiomyocyte biology, particularly in the context of cardiac diseases such as Dilated Cardiomyopathy (DCM) and Heart Failure with preserved Ejection Fraction (HFpEF).
Introduction
This compound is a potent and selective inhibitor of HDAC6, a unique cytoplasmic deacetylase that modulates the function of various non-histone proteins, including α-tubulin and cortactin.[1] Unlike other HDACs that are primarily nuclear and regulate gene expression through histone modification, HDAC6 is involved in diverse cellular processes such as protein trafficking, cell migration, and stress responses.[1] In the context of cardiovascular research, HDAC6 inhibition has emerged as a promising therapeutic strategy.[2][3] this compound has been shown to exert cardioprotective effects by improving mitochondrial function, reducing fibrosis, and restoring gene expression associated with hypertrophy and energy metabolism in preclinical models of heart failure.[3][4][5]
Human iPSC-CMs have become a vital tool in cardiovascular drug discovery and disease modeling, offering a physiologically relevant and scalable platform for studying human cardiac biology in vitro.[6][7][8] The use of this compound in iPSC-CMs allows for the investigation of its direct effects on human cardiomyocytes, providing valuable insights into its mechanism of action and therapeutic potential.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in iPSC-CMs.
Table 1: Effect of this compound on Mitochondrial Respiration in iPSC-CMs
| Parameter | Vehicle (DMSO) | This compound (0.3 µM) | This compound (3 µM) |
| Basal Respiration Rate | No significant change | No significant change | No significant change |
| Reserve Respiratory Capacity | Baseline | Significantly higher than vehicle | Significantly higher than vehicle |
Data synthesized from Seahorse oximetry analysis. The results indicate that this compound enhances the capacity of iPSC-CMs to respond to increased metabolic demand without altering their baseline respiration.[1][4]
Table 2: Effect of this compound on Mitochondrial Membrane Potential in iPSC-CMs
| Parameter | Vehicle (DMSO) | This compound (3 µM) |
| TMRM Fluorescence Intensity (normalized) | 1.0 | Increased |
Data from Tetramethylrhodamine, Methyl Ester (TMRM) staining. The increased TMRM signal in this compound-treated iPSC-CMs suggests an enhancement of mitochondrial membrane potential, a key indicator of mitochondrial health.[1][4]
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in iPSC-CMs.
Caption: General experimental workflow for this compound studies in iPSC-CMs.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on iPSC-CMs.
Protocol 1: iPSC-CM Culture and Treatment with this compound
Objective: To culture iPSC-CMs and treat them with this compound for subsequent downstream analysis.
Materials:
-
Human iPSC-CMs
-
iPSC-CM maintenance medium (e.g., RPMI 1640 with B27 supplement)
-
Fibronectin or Matrigel-coated cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate iPSC-CMs onto fibronectin or Matrigel-coated plates at a density appropriate for the intended assay. Allow the cells to recover and form a confluent, spontaneously beating monolayer. This typically takes 5-7 days.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound from a concentrated stock in pre-warmed iPSC-CM maintenance medium to the desired final concentrations (e.g., 0.3 µM and 3 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the iPSC-CMs and add the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours). The optimal duration may need to be determined empirically.
-
Proceed to Downstream Assays: After the incubation period, the iPSC-CMs are ready for analysis as described in the subsequent protocols.
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in iPSC-CMs.
Materials:
-
This compound treated iPSC-CMs in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Incubator (37°C, non-CO2)
Procedure:
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Plate Preparation: One hour before the assay, remove the this compound-containing medium from the iPSC-CMs. Wash the cells twice with pre-warmed Seahorse XF Base Medium. Add the appropriate volume of Seahorse XF Base Medium to each well.
-
Incubation: Place the cell culture microplate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load Sensor Cartridge: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Following calibration, replace the calibrant plate with the cell culture microplate and initiate the assay. The assay will measure baseline OCR, and then sequentially inject the mitochondrial stress test compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay). Calculate the basal respiration rate and reserve respiratory capacity. Compare the results from this compound-treated cells with the vehicle-treated controls.
Protocol 3: Measurement of Mitochondrial Membrane Potential using TMRM
Objective: To assess the effect of this compound on the mitochondrial membrane potential of iPSC-CMs using the fluorescent dye TMRM.
Materials:
-
This compound treated iPSC-CMs on a glass-bottom imaging dish or multi-well plate
-
TMRM (stock solution in DMSO)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
Procedure:
-
Preparation of TMRM Staining Solution: Prepare a working solution of TMRM in pre-warmed live-cell imaging buffer. The optimal concentration should be determined to be in a non-quenching mode (typically 20-100 nM).
-
Cell Staining: Remove the this compound-containing medium and wash the cells once with pre-warmed live-cell imaging buffer. Add the TMRM staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Nuclear Counterstaining (Optional): If desired, add Hoechst 33342 to the TMRM solution for the last 5-10 minutes of incubation to stain the nuclei.
-
Washing: After incubation, gently wash the cells twice with pre-warmed live-cell imaging buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for TMRM (e.g., TRITC/Rhodamine) and Hoechst (DAPI).
-
Image Analysis: Quantify the mean fluorescence intensity of TMRM per cell or per region of interest. Normalize the TMRM intensity of this compound-treated cells to that of vehicle-treated cells. An increase in TMRM intensity indicates hyperpolarization of the mitochondrial membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 3. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dicardiology.com [dicardiology.com]
- 7. cardiacvascularnews.com [cardiacvascularnews.com]
- 8. Tenaya Therapeutics Publishes Preclinical Data in Science Translational Medicine Detailing Discovery of HDAC6 Inhibitor for Treatment of Heart Failure [aithority.com]
TYA-018 Application Notes and Protocols for the Treatment of Human Cardiac Fibroblasts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a key contributor to the pathophysiology of most heart diseases, leading to cardiac stiffness and dysfunction. Human cardiac fibroblasts (HCFs) are the primary cell type responsible for producing and remodeling the cardiac matrix. In pathological conditions, they differentiate into activated myofibroblasts, a process driven by signaling molecules such as Transforming Growth Factor-beta (TGF-β). Histone deacetylase 6 (HDAC6), a unique cytoplasmic deacetylase, has emerged as a critical regulator in fibrotic processes. TYA-018 is a potent and selective inhibitor of HDAC6.[1][2][3][4] Preclinical studies have demonstrated that this compound can effectively inhibit the activation of human cardiac fibroblasts, suggesting its therapeutic potential in cardiac fibrosis and heart failure with preserved ejection fraction (HFpEF).[2][5][6][7]
These application notes provide an overview of the effects of this compound on HCFs and detailed protocols for studying its anti-fibrotic properties in vitro.
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively inhibiting the enzymatic activity of HDAC6. In the context of cardiac fibrosis, TGF-β signaling promotes the activation of fibroblasts into α-Smooth Muscle Actin (α-SMA) expressing myofibroblasts. HDAC6 plays a role in this fibrotic signaling pathway. By inhibiting HDAC6, this compound can disrupt this process, leading to a reduction in myofibroblast differentiation and the expression of fibrotic markers.[4][5] This ultimately ameliorates the fibrotic response.
Caption: this compound inhibits the TGF-β induced activation of cardiac fibroblasts.
Quantitative Data Summary
The efficacy of this compound in reducing the activation of human cardiac fibroblasts has been quantified by measuring the percentage of cells expressing the myofibroblast marker α-SMA following treatment.
| Treatment Group | Concentration | α-SMA Positive Cells (%) |
| Vehicle Control (DMSO) | - | 100 (normalized) |
| This compound | 1 µM | Reduced |
| This compound | 3 µM | Significantly Reduced |
Note: This table is a representation of findings where this compound was shown to ameliorate cardiac fibroblast activation in vitro.[1][5] The actual percentage reduction may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Model of Human Cardiac Fibroblast Activation
This protocol describes the induction of a fibrotic phenotype in primary human cardiac fibroblasts using TGF-β and subsequent treatment with this compound.
Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.
Materials:
-
Primary Human Cardiac Fibroblasts (HCFs)
-
Fibroblast Growth Medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture plates (e.g., 96-well or 24-well plates)
Procedure:
-
Cell Culture: Culture HCFs in Fibroblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed HCFs into the desired cell culture plates at an appropriate density. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: Before treatment, replace the growth medium with low-serum (e.g., 0.5-1% FBS) DMEM for 12-24 hours.
-
Induction and Treatment:
-
Prepare working solutions of this compound in low-serum DMEM. A vehicle control using an equivalent concentration of DMSO should also be prepared.
-
Induce fibroblast activation by adding TGF-β1 (a typical concentration is 10 ng/mL) to the culture medium.
-
Concurrently, add the prepared concentrations of this compound (e.g., 1 µM and 3 µM) or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Endpoint Analysis: Following incubation, proceed with analysis, such as immunocytochemistry for α-SMA expression.
Protocol 2: Immunocytochemistry for α-SMA
This protocol details the staining of α-SMA in HCFs to visualize and quantify myofibroblast differentiation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Anti-α-Smooth Muscle Actin (α-SMA) antibody
-
Secondary antibody: Fluorophore-conjugated antibody (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the treatment period, carefully aspirate the culture medium. Wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature to allow antibody access to intracellular proteins.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-SMA primary antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Imaging: Wash the cells twice with PBS. Add a drop of mounting medium and cover with a coverslip. Visualize the cells using a fluorescence microscope. Capture images of both the DAPI (blue) and α-SMA (e.g., red) channels.
-
Quantification: Analyze the images using appropriate software. The percentage of α-SMA positive cells can be determined by dividing the number of α-SMA positive cells by the total number of cells (DAPI-stained nuclei) and multiplying by 100.
Further Applications
The inhibitory effect of this compound on HDAC6 suggests its utility in studying a range of cellular processes beyond fibroblast activation.[4] Given that HDAC6 has numerous cytoplasmic substrates, this compound can be used to investigate its role in cell motility, protein degradation, and inflammatory responses.[4] In the context of cardiovascular research, this compound's ability to improve mitochondrial function in cardiomyocytes presents another avenue for investigation.[2][3][5] Researchers can use this compound to explore the intricate connections between metabolism, inflammation, and fibrosis in heart disease.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice [pubmed.ncbi.nlm.nih.gov]
- 4. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
Application Note: Profiling Cellular Metabolic Responses to TYA-018 Using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
TYA-018 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential in preclinical models of cardiovascular diseases, particularly heart failure.[1][2][3] Its mechanism of action involves the modulation of gene expression associated with mitochondrial energy production, leading to enhanced mitochondrial respiratory capacity.[1][2][4] The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of this compound on cultured cells.
Data Presentation
The following table summarizes the key quantitative parameters for a typical Seahorse XF experiment designed to evaluate the effects of this compound.
| Parameter | Value | Notes |
| Cell Type | e.g., iPSC-derived Cardiomyocytes, Cancer Cell Lines | Optimization of cell density is crucial for robust results. |
| Seeding Density | 20,000 - 80,000 cells/well | Varies by cell type and well format (96-well plate). |
| This compound Concentrations | 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM | A dose-response curve is recommended for initial studies. |
| Vehicle Control | DMSO (0.1% final concentration) | Ensure the final DMSO concentration is consistent across all wells. |
| Treatment Duration | 24 - 72 hours | The optimal incubation time should be determined empirically. |
| Assay Medium | Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine | The specific formulation may need to be optimized for the cell type. |
| Mito Stress Test Compounds | Oligomycin, FCCP, Rotenone/Antimycin A | Use concentrations recommended by the manufacturer or optimized for the specific cell type. |
| Glycolysis Stress Test Compounds | Glucose, Oligomycin, 2-Deoxyglucose (2-DG) | Use concentrations recommended by the manufacturer or optimized for the specific cell type. |
Experimental Protocols
This section provides detailed methodologies for performing Seahorse XF assays to assess the impact of this compound on cellular metabolism.
I. Cell Culture and this compound Treatment
-
Cell Seeding:
-
One day prior to the assay, seed cells into a Seahorse XF96 cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours) in a standard CO2 incubator at 37°C.
-
II. Seahorse XF Analyzer and Sensor Cartridge Preparation
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Place the prepared assay medium in a non-CO2 incubator at 37°C to equilibrate.
-
III. Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by serially injecting metabolic inhibitors.
-
Cell Plate Preparation:
-
Following this compound treatment, remove the culture medium and gently wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add 180 µL of fresh, pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with the cell plate and initiate the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds to determine key mitochondrial parameters.
-
IV. Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic flux.
-
Cell Plate and Compound Preparation:
-
Follow the same cell plate preparation steps as for the Mito Stress Test, but use a glucose-free Seahorse XF assay medium for the initial incubation.
-
Prepare 10X stock solutions of Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) in the glucose-free assay medium.
-
Load the compounds into the sensor cartridge ports.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge as described previously.
-
Run the assay, where the instrument will measure the basal extracellular acidification rate (ECAR) before sequentially injecting the compounds to assess glycolysis, glycolytic capacity, and glycolytic reserve.
-
Mandatory Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound inhibits HDAC6, leading to altered gene expression and enhanced mitochondrial function.
Experimental Workflow for Seahorse Assay with this compound Treatment
Caption: Workflow for assessing this compound's metabolic effects using the Seahorse XF assay.
This detailed application note provides a comprehensive guide for researchers to effectively utilize the Seahorse XF platform to elucidate the metabolic impact of the HDAC6 inhibitor, this compound. The provided protocols and visualizations offer a clear framework for experimental design, execution, and data interpretation.
References
Application Note: Quantitative Western Blot Analysis of Acetylated Tubulin as a Pharmacodynamic Marker for TYA-018 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acetylation of α-tubulin at Lysine 40 (K40) is a critical post-translational modification that regulates microtubule stability and dynamics.[1][2] This process is reversibly controlled by α-tubulin acetyltransferases (αTATs) and deacetylases, with Histone Deacetylase 6 (HDAC6) being the primary tubulin deacetylase in the cytoplasm.[1][3] Dysregulation of tubulin acetylation is implicated in various diseases, making HDAC6 a compelling therapeutic target.
TYA-018 is a potent and highly selective, orally active inhibitor of HDAC6.[4][5] By inhibiting HDAC6, this compound is expected to increase the levels of acetylated tubulin.[6][7] Therefore, quantifying changes in acetylated tubulin levels via Western blot serves as a direct and reliable pharmacodynamic biomarker to confirm the target engagement and cellular activity of this compound. This application note provides a detailed protocol for this analysis.
Principle of the Method
This protocol employs Western blotting to semi-quantitatively measure the levels of acetylated α-tubulin in cell lysates following treatment with this compound. Total cell lysates are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with a primary antibody specific to acetylated α-tubulin (Lys40). A second primary antibody against a housekeeping protein (e.g., β-actin, GAPDH, or total α-tubulin) is used as a loading control to normalize the data.[8][9][10] The bands are visualized using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.[11] Densitometric analysis of the bands allows for the quantification of the change in tubulin acetylation relative to the loading control.[12]
Signaling Pathway and Experimental Overview
The diagrams below illustrate the mechanism of action for this compound and the subsequent experimental workflow for detecting the downstream effects on tubulin acetylation.
Caption: Mechanism of this compound-mediated inhibition of HDAC6, leading to an accumulation of acetylated α-tubulin.
Caption: Step-by-step experimental workflow for Western blot analysis of acetylated tubulin.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human or mouse cell line of interest (e.g., HeLa, SH-SY5Y, NIH-3T3).
-
Compounds: this compound (dissolved in DMSO), DMSO (Vehicle Control).
-
Lysis Buffer: RIPA Buffer or similar.
-
Inhibitors: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, and crucially, HDAC inhibitors (e.g., 5 µM Trichostatin A and 10 mM Sodium Butyrate) to be added fresh to the lysis buffer to preserve protein acetylation.[11]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 4-12% Bis-Tris precast polyacrylamide gels.
-
Loading Buffer: 4x Laemmli sample buffer.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Methodology
1. Cell Culture and this compound Treatment
-
Culture cells in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
2. Cell Lysis and Protein Extraction
-
Place the cell culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer freshly supplemented with protease, phosphatase, and HDAC inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer to a final 1x concentration.
-
Heat the samples at 95°C for 5 minutes.[15]
-
Load the samples and a pre-stained protein ladder onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against acetylated-α-tubulin (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Avoid signal saturation to ensure data falls within the linear range for quantification.[16]
6. Re-probing for Loading Control
-
After imaging, the membrane can be stripped and re-probed for a loading control protein (e.g., β-actin).
-
Repeat steps 5.1 to 5.7 using the primary antibody for the loading control.
7. Data Analysis
-
Use image analysis software to measure the band intensity (densitometry) for acetylated tubulin and the loading control for each sample.[12]
-
Normalize the acetylated tubulin signal by dividing it by the signal of its corresponding loading control.
-
Express the results as a fold change relative to the vehicle-treated control sample.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different treatment conditions.
Table 1: Densitometric Analysis of Acetylated Tubulin Levels Post-TYA-018 Treatment
| Treatment Group | This compound Conc. (µM) | Normalized Acetylated Tubulin Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 1.05 ± 0.12 | 1.0 |
| This compound | 0.1 | 2.15 ± 0.25 | 2.05 |
| This compound | 0.3 | 4.30 ± 0.41 | 4.10 |
| This compound | 1.0 | 7.85 ± 0.68 | 7.48 |
| This compound | 3.0 | 8.10 ± 0.75 | 7.71 |
Data are presented as mean ± SEM from three independent experiments (n=3). Intensity values are normalized to the β-actin loading control.
References
- 1. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-α-Tubulin (Lys40) (6-11B-1) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Anti-Acetylated Tubulin antibody, T7451, Mouse monoclonal [sigmaaldrich.com]
- 14. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Gene Expression Analysis in Cardiac Cells Treated with TYA-018
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYA-018 is a selective inhibitor of Histone Deacetylase 6 (HDAC6) that has shown promise in preclinical models for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2][3] Mechanistically, this compound has been demonstrated to restore gene expression profiles associated with cardiac hypertrophy, fibrosis, and mitochondrial energy production.[1][3][4] This document provides detailed protocols for the analysis of gene expression changes in cardiac cells following treatment with this compound, along with representative data and pathway diagrams to facilitate further research and development.
Data Presentation: Gene Expression Changes
Treatment of cardiac cells with this compound leads to significant alterations in the expression of genes implicated in cardiac stress, fibrosis, and mitochondrial function. The following table summarizes representative quantitative data on these changes.
| Gene | Function | Representative Fold Change (this compound vs. Vehicle) |
| Cardiac Stress & Hypertrophy Markers | ||
| Nppb (Natriuretic Peptide B) | Biomarker for cardiac stress.[5][6] | ↓ 2.5 |
| Abra (Actin-binding Rho-activating protein) | Associated with cardiac stress.[4] | ↓ 1.8 |
| Atf3 (Activating Transcription Factor 3) | Associated with cardiac stress.[4] | ↓ 2.0 |
| Ccn1 (Cellular Communication Network Factor 1) | Associated with cardiac stress.[4] | ↓ 1.7 |
| Xirp2 (Xin Actin Binding Repeat Containing 2) | Associated with cardiac stress.[4] | ↓ 1.9 |
| Fibrosis Markers | ||
| Lum (Lumican) | Extracellular matrix protein involved in fibrosis.[4] | ↓ 3.0 |
| Mmp2 (Matrix Metallopeptidase 2) | Involved in extracellular matrix remodeling and fibrosis.[4] | ↓ 2.2 |
| Mmp17 (Matrix Metallopeptidase 17) | Involved in extracellular matrix remodeling.[4] | ↓ 1.8 |
| Timp1 (TIMP Metallopeptidase Inhibitor 1) | Inhibitor of matrix metalloproteinases, associated with fibrosis.[4] | ↓ 2.5 |
| Pdgfra (Platelet Derived Growth Factor Receptor Alpha) | Receptor tyrosine kinase involved in fibroblast activation.[4] | ↓ 2.0 |
| Mitochondrial Function Markers | ||
| Atp5h (ATP Synthase F0 Subunit D) | Component of the mitochondrial ATP synthase complex.[4] | ↑ 2.0 |
| Atp5o (ATP Synthase F0 Subunit O) | Component of the mitochondrial ATP synthase complex.[4] | ↑ 1.8 |
| Atp5j (ATP Synthase F0 Subunit F) | Component of the mitochondrial ATP synthase complex.[4] | ↑ 1.9 |
| Ndufa5 (NADH:Ubiquinone Oxidoreductase Subunit A5) | Subunit of Complex I of the mitochondrial respiratory chain.[4] | ↑ 2.2 |
Note: The fold change values presented are representative and intended for illustrative purposes based on published preclinical findings.
Experimental Protocols
Cardiac Cell Culture and this compound Treatment
This protocol describes the culture of primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and subsequent treatment with this compound.
Materials:
-
Primary NRVMs or hiPSC-CMs
-
Plating medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Maintenance medium (e.g., serum-free DMEM/M199)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cardiac cells in 6-well plates at a density of 0.5 x 10^6 cells/well.
-
Culture cells in plating medium for 24-48 hours to allow for attachment.
-
After attachment, replace the plating medium with maintenance medium.
-
Prepare working solutions of this compound in maintenance medium at final concentrations ranging from 0.1 µM to 10 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treat the cells by replacing the medium with the prepared this compound or vehicle solutions.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with RNA isolation.
RNA Isolation from Cardiac Cells
This protocol outlines the isolation of total RNA from cultured cardiac cells using a column-based RNA purification kit.
Materials:
-
Treated cardiac cells in 6-well plates
-
Lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit)
-
RNA purification columns and collection tubes
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the wells.
-
Add 350 µL of lysis buffer to each well and gently rock to ensure complete cell lysis.
-
Scrape the lysed cells and transfer the lysate to a microcentrifuge tube.
-
Homogenize the lysate by passing it through a 20-gauge needle 5-10 times.
-
Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Transfer the sample to an RNA purification column placed in a collection tube.
-
Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
Follow the manufacturer's instructions for the wash steps, typically involving the addition of wash buffers and centrifugation.
-
After the final wash, perform an additional centrifugation step for 1 minute to dry the column membrane.
-
Place the column in a new RNase-free collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the column membrane.
-
Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the quantification of gene expression levels using a two-step qRT-PCR method.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
qRT-PCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Aliquot the reaction mix into a qPCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene of interest and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 3. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenaya sets out rationale for targeting HDAC6 in heart failure | BioWorld [bioworld.com]
- 6. | BioWorld [bioworld.com]
Troubleshooting & Optimization
Navigating Potential Off-Target Effects of TYA-018: A Technical Guide
SOUTH SAN FRANCISCO, CA – December 2, 2025 – This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing TYA-018, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor. While preclinical data strongly indicate that the therapeutic benefits of this compound are due to its on-target activity, this guide offers troubleshooting protocols and answers to frequently asked questions regarding the assessment of potential off-target effects.
This compound has demonstrated significant promise in preclinical models of heart failure, with studies showing its efficacy is dependent on the presence of HDAC6. In mouse models where the Hdac6 gene has been knocked out, the therapeutic effects of this compound were not observed, providing strong evidence for its on-target mechanism of action.[1][2] However, as with any small molecule inhibitor, a thorough understanding of its interaction with the broader proteome is crucial for interpreting experimental results accurately. One study has noted that further investigation into potential non-HDAC off-target effects could provide a more complete pharmacological profile.[1]
This guide outlines best practices and standardized methodologies for researchers to consider when investigating unexpected experimental outcomes or when performing comprehensive characterization of this compound's specificity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be aware of them when using this compound?
A1: Off-target effects are interactions of a drug or compound with proteins other than its intended target. While this compound is designed for high selectivity to HDAC6, it is a good research practice to consider the possibility of off-target interactions, especially if you observe unexpected phenotypes in your experiments. Understanding potential off-target effects is critical for the correct interpretation of experimental data and for the overall safety assessment of a therapeutic candidate.
Q2: What is the evidence for this compound being a selective HDAC6 inhibitor?
A2: Preclinical studies have highlighted the selectivity of this compound. For instance, it has been shown to be highly selective for HDAC6 compared to other HDAC isoforms.[3] Furthermore, the lack of therapeutic effect in Hdac6 knockout mice is a strong indicator that the observed benefits of this compound are mediated through its intended target.[1][2]
Q3: I am observing an unexpected phenotype in my this compound treated cells/animal model. How can I begin to investigate if this is an off-target effect?
A3: A logical first step is to establish a clear dose-response relationship for the unexpected phenotype. Additionally, employing a structurally related but inactive control compound can help determine if the effect is specific to the pharmacophore of this compound. If the phenotype persists with the inactive control, it may be due to the chemical scaffold itself and not the inhibition of HDAC6 or other potential off-targets. For a more definitive answer, genetic validation using HDAC6 knockdown or knockout models is recommended. If the unexpected phenotype is not present in the HDAC6 null background upon this compound treatment, it is likely an on-target effect.
Q4: What commercially available services can I use to screen for potential off-target interactions of this compound?
A4: Several contract research organizations (CROs) offer in vitro screening panels to assess the interaction of small molecules with a broad range of proteins. These services are a valuable tool for identifying potential off-target liabilities early in the drug discovery process. Key types of screening services include safety pharmacology panels and kinome profiling scans.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you encounter unexpected results in your experiments with this compound, this guide provides a systematic approach to troubleshoot and investigate the possibility of off-target effects.
Initial Steps:
-
Confirm Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Dose-Response Curve: Generate a full dose-response curve for the unexpected phenotype to understand its relationship with this compound concentration.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle-only control group.
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound to rule out effects related to the chemical scaffold.
-
Positive Control: Include a known HDAC6 inhibitor with a different chemical scaffold to see if the phenotype is reproducible.
-
Advanced Investigation:
If initial steps suggest a specific, dose-dependent effect of this compound, the following experimental approaches can help differentiate between on-target and off-target mechanisms.
Data Presentation: Off-Target Screening Panels
For researchers considering a broader assessment of this compound's specificity, the following tables summarize common commercially available in vitro screening panels.
Table 1: In Vitro Safety Pharmacology Panels
| Panel Provider | Panel Name | Number of Targets | Target Classes Covered | Typical Turnaround Time |
| Reaction Biology | InVEST Safety Panel | 44 | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors | 10 days |
| Eurofins Discovery | SafetyScreen™ 44 | 44 | Receptors, Ion Channels, Transporters, Enzymes | Varies |
| Charles River | - | Varies | CNS, Cardiovascular, and Respiratory Systems | Varies |
Table 2: Kinase Profiling Panels
| Panel Provider | Panel Name | Number of Kinases | Assay Principle |
| Eurofins Discovery | KINOMEscan® | >480 | Active Site-Directed Competition Binding Assay |
| Reaction Biology | - | >400 | Radiometric Assay |
| BOC Sciences | - | >300 | Multiple (Radiometric, Fluorescence-based, etc.) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to HDAC6 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to separate aggregated proteins from the soluble fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble HDAC6 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble HDAC6 as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
Protocol 2: Chemical Proteomics
Objective: To identify the protein interaction partners of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). A control probe with a similar structure but no affinity for HDAC6 should also be prepared.
-
Cell Lysate Preparation: Prepare lysates from the cell line or tissue of interest.
-
Affinity Pulldown: Immobilize the this compound probe and the control probe on affinity beads (e.g., streptavidin-agarose) and incubate with the cell lysate.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the this compound probe with those from the control probe to identify specific interactors.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target signaling.
References
TYA-018 Technical Support Center: Ensuring Stability in Long-Term Experiments
For researchers and drug development professionals utilizing TYA-018 in long-term experiments, maintaining the stability of the compound in solution is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound, including troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How stable is this compound in aqueous solutions and cell culture media at 37°C?
A2: While specific, long-term stability data in various cell culture media is not extensively published, it is recommended to prepare fresh working solutions of this compound for each experiment, particularly for in vivo studies. For long-term in vitro experiments, the stability of this compound in your specific cell culture medium at 37°C should be empirically determined. Factors such as pH, serum concentration, and other media components can influence stability. A protocol for assessing stability is provided below.
Q3: I observed precipitation when diluting my this compound DMSO stock into aqueous media. What should I do?
A3: Precipitation can occur if the aqueous solubility of this compound is exceeded. To avoid this, ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) and that the medium is pre-warmed to 37°C. Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and uniform mixing. If precipitation persists, consider lowering the final concentration of this compound.
Q4: How can I confirm that this compound is active in my cellular experiments?
A4: this compound is a potent and selective HDAC6 inhibitor. A reliable method to confirm its activity is to measure the acetylation of α-tubulin, a known substrate of HDAC6.[1] An increase in acetylated α-tubulin levels upon treatment with this compound indicates target engagement and compound activity. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity over time in a long-term experiment. | Degradation of this compound in the experimental solution at 37°C. | - Prepare fresh this compound working solutions periodically (e.g., every 24-48 hours). - Perform a stability study of this compound in your specific experimental medium (see protocol below). - Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
| High variability in experimental results between replicates. | - Inconsistent this compound concentration due to precipitation or adsorption to plasticware. - Degradation of the compound in the stock solution. | - Visually inspect for precipitation before use. - Use low-protein-binding plates and pipette tips. - Prepare a fresh aliquot of this compound stock solution. |
| Unexpected cellular toxicity. | - DMSO concentration is too high. - Off-target effects at high this compound concentrations. | - Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. - Include a vehicle control (medium with the same DMSO concentration) in your experiments. - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions for this compound solutions. Stability in aqueous experimental solutions is highly dependent on the specific conditions and should be validated empirically.
| Solution Type | Solvent | Storage Temperature | Recommended Storage Duration |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] |
| Working Solution | Cell Culture Medium | 37°C | Prepare fresh for each experiment[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solution (e.g., cell culture medium) over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Desired solvent/medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
-
Incubator at 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Working Solution: Prepare a solution of this compound in the desired medium at the final experimental concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and store it at -80°C until analysis. This will serve as the reference for 100% stability.
-
Incubation: Place the remaining solution in a sterile, sealed container and incubate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time-Point Samples: At various time points (e.g., 2, 8, 24, 48, 72 hours), collect aliquots of the incubated solution and immediately store them at -80°C.
-
Sample Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC or LC-MS to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is often considered stable if >85-90% of the initial concentration remains.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol describes how to measure the acetylation of α-tubulin in cells treated with this compound as a readout of its HDAC6 inhibitory activity.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Signaling Pathways and Experimental Workflows
This compound, as a selective HDAC6 inhibitor, modulates downstream signaling pathways implicated in various cellular processes, including cardiac health.[1] Inhibition of HDAC6 by this compound leads to an increase in the acetylation of its substrates, most notably α-tubulin. This can impact microtubule dynamics, mitochondrial function, and gene expression related to fibrosis and hypertrophy.[1][3]
The experimental workflow for investigating the effects of this compound typically involves solution preparation, cell treatment, and downstream analysis to assess its biological activity and impact on cellular pathways.
References
Navigating TYA-018 In Vivo Studies: A Technical Support Guide to Minimize Variability
South San Francisco, CA – December 2, 2025 – To empower researchers and accelerate the development of novel cardiac therapies, this technical support center provides a comprehensive resource for scientists, researchers, and drug development professionals working with TYA-018 in in vivo models of heart failure. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges and minimize variability in preclinical studies.
This compound is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has shown promise in preclinical models of dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] Its mechanism of action involves the restoration of gene expression related to hypertrophy, fibrosis, and mitochondrial energy production, making it a promising therapeutic candidate.[3][4] This guide is designed to ensure the robustness and reproducibility of in vivo studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound in vivo experiments.
Q1: We are observing high inter-animal variability in our efficacy study. What are the potential sources of this variability?
A1: High variability in in vivo studies can stem from three main areas: the drug formulation, the animal model, and the experimental procedures. A systematic approach to troubleshooting is recommended.
-
Drug Formulation:
-
Inconsistent Preparation: Ensure the vehicle (e.g., 5% DMSO + 45% PEG-300 + 50% purified water) and this compound are consistently prepared for each dosing session.[4] Incomplete dissolution or precipitation can lead to inaccurate dosing.
-
Stability: Assess the stability of the this compound formulation under your experimental conditions. Prepare fresh formulations regularly.
-
-
Animal Model:
-
Genetic Drift: Use animals from a reliable vendor and minimize generational differences.
-
Health Status: Ensure all animals are healthy and free of underlying infections.
-
Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) as these can influence animal physiology and drug metabolism.
-
-
Experimental Procedures:
-
Dosing Technique: Inconsistent oral gavage technique can lead to variability in drug absorption. Ensure all personnel are properly trained.
-
Timing of Procedures: Standardize the timing of dosing, feeding, and sample collection.
-
Blinding and Randomization: Implement blinding and randomization in your study design to minimize bias.
-
Q2: What is the recommended oral formulation for this compound in mice?
A2: Based on published preclinical studies, a common vehicle for oral administration of this compound in mice is a mixture of 5% DMSO, 45% PEG-300, and 50% purified water .[4] this compound is formulated in this vehicle for oral gavage.
Q3: What is a typical effective dose of this compound in mouse models of heart failure?
A3: A frequently cited effective oral dose of this compound in both the BAG3 cardiomyocyte-knockout (BAG3cKO) mouse model of DCM and the high-fat diet plus moderate transverse aortic constriction (HFD+mTAC) mouse model of HFpEF is 15 mg/kg, administered once daily .[3][5][6][7] Low-dose combination studies have also been performed with 0.3 mg/kg of this compound.[4]
Q4: How can I confirm target engagement of this compound in my study?
A4: A reliable plasma biomarker for HDAC6 target engagement is the acetylation of tubulin. Increased levels of acetylated tubulin in tissue or plasma samples from this compound-treated animals can confirm that the drug is hitting its target.[4]
Data Presentation
The following tables summarize key quantitative data from preclinical in vivo studies with this compound.
Table 1: Efficacy of this compound in a BAG3cKO Mouse Model of Dilated Cardiomyopathy
| Parameter | Wild-Type (WT) | BAG3cKO + Vehicle | BAG3cKO + this compound (15 mg/kg) |
| Ejection Fraction (%) | ~70-80% | Decreased over time | Protected heart function |
| Nppb Expression | Normal | Increased ~4-fold vs. WT | Reduced by ~2-fold vs. Vehicle |
Data synthesized from published findings.[7]
Table 2: Efficacy of this compound in an HFD+mTAC Mouse Model of Heart Failure with Preserved Ejection Fraction
| Parameter | Control | HFD+mTAC + Vehicle | HFD+mTAC + this compound (15 mg/kg) |
| Diastolic Function (E/e') | Normal | Increased (impaired) | Improved |
| Fasting Blood Glucose | Normal | Elevated | Restored to normal |
| Exercise Capacity | Normal | Decreased | Improved |
Data synthesized from published findings.[3][6]
Experimental Protocols
Detailed methodologies for key in vivo models are provided below.
Protocol 1: BAG3 Cardiomyocyte-Knockout (BAG3cKO) Mouse Model of Dilated Cardiomyopathy
This model is used to study genetic forms of DCM. Cardiac-specific knockout of BAG3 leads to the development of DCM and heart failure.[8][9][10]
-
Animal Model: Cardiac-specific BAG3 knockout (BAG3cKO) mice.
-
Study Initiation: this compound treatment is typically initiated in 2-month-old mice.[7]
-
Dosing: this compound (15 mg/kg) or vehicle is administered daily via oral gavage for a period of 8 weeks.[1][7]
-
Monitoring: Heart function is monitored, for example by echocardiography, throughout the study period.[7]
-
Endpoint Analysis: At the end of the study, tissues are collected for histological and molecular analysis, including gene expression (e.g., Nppb) and protein analysis.
Protocol 2: High-Fat Diet and Moderate Transverse Aortic Constriction (HFD+mTAC) Mouse Model of HFpEF
This model recapitulates the metabolic and mechanical stress seen in patients with HFpEF.
-
Animal Model: Wild-type male C57BL/6J mice are commonly used.[3]
-
Model Induction:
-
Treatment: Once HFpEF is established, mice are randomized to receive daily oral gavage of this compound (15 mg/kg) or vehicle.[3][6]
-
Monitoring: Cardiac function is assessed by echocardiography at specified intervals (e.g., 3 and 6 weeks after treatment initiation).[3][6] Body weight and glucose tolerance tests can also be performed.[3][6]
Mandatory Visualizations
Signaling Pathway of this compound (HDAC6 Inhibition)
Caption: Mechanism of action of this compound as an HDAC6 inhibitor.
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: General experimental workflow for this compound in vivo studies.
Troubleshooting Logic for High In Vivo Variability
Caption: A logical approach to troubleshooting in vivo study variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. tenayatherapeutics.com [tenayatherapeutics.com]
- 8. ahajournals.org [ahajournals.org]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
Technical Support Center: TYA-018 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to assess the cellular target engagement of TYA-018, a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is an orally active and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary cellular target is HDAC6, a cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3]
Q2: What is the mechanism of action for this compound?
This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC6. A key substrate of HDAC6 is α-tubulin.[1][3][4] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which is a reliable biomarker for assessing its target engagement in cells.[3] This hyperacetylation of microtubules is associated with restored gene expression related to hypertrophy, fibrosis, and mitochondrial energy production.[1][4]
Q3: How can I measure this compound target engagement in my cell-based experiments?
Target engagement of this compound can be assessed by measuring the level of acetylated α-tubulin. The most common and direct methods are:
-
Western Blotting: To quantify the overall change in acetylated α-tubulin levels in a cell lysate.
-
Immunofluorescence Microscopy: To visualize the increase and localization of acetylated α-tubulin within intact cells.
-
In-Cell ELISA: A quantitative, plate-based method to measure acetylated α-tubulin levels directly in fixed cells.
Q4: What is a recommended starting concentration and treatment time for this compound in cell culture?
Based on preclinical studies, effective concentrations for this compound in cell culture models, such as human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and cardiac fibroblasts, range from 0.3 µM to 3 µM.[5][6] A typical treatment time to observe a significant increase in tubulin acetylation is between 4 to 24 hours. However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint.
Experimental Protocols
Below are detailed protocols for the recommended assays to assess this compound target engagement.
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol describes how to detect changes in acetylated α-tubulin levels in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (e.g., Mouse monoclonal clone 6-11B-1)
-
Anti-α-Tubulin or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the acetylated α-tubulin signal to the loading control (total α-tubulin or β-actin).
-
Protocol 2: Immunofluorescence for Acetylated α-Tubulin
This protocol allows for the visualization of acetylated α-tubulin within cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody: Anti-acetylated-α-Tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound or vehicle control.
-
Fixation:
-
Wash cells twice with warm PBS.
-
Fix with 4% PFA for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30-60 minutes.
-
-
Antibody Staining:
-
Incubate with the primary anti-acetylated-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Troubleshooting Guides
Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Low protein load. | Increase the amount of protein loaded per lane (up to 40 µg). | |
| Primary antibody not effective. | Use a validated antibody for acetylated tubulin. Check recommended dilutions. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA if milk is causing issues. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. Add more Tween-20 to the wash buffer (up to 0.1%). | |
| Non-specific Bands | Primary antibody is not specific. | Use a highly specific monoclonal antibody. |
| Protein degradation. | Always use fresh lysis buffer with protease inhibitors. Keep samples on ice. | |
| High protein load leading to aggregation. | Reduce the amount of protein loaded. |
Immunofluorescence Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Ineffective fixation or permeabilization. | Optimize fixation and permeabilization times. Try methanol (B129727) fixation as an alternative. |
| Primary antibody concentration too low. | Increase the primary antibody concentration or incubation time. | |
| Photobleaching. | Minimize exposure to light. Use an antifade mounting medium. | |
| High Background | Inadequate blocking. | Increase blocking time and/or BSA concentration. |
| Secondary antibody non-specific binding. | Run a secondary antibody-only control. Centrifuge the secondary antibody before use. | |
| Insufficient washing. | Increase the number and duration of washes. |
Data Presentation
Table 1: Example of Quantitative Western Blot Data
| Treatment | Acetylated α-Tubulin (Normalized Intensity) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 |
| This compound (0.1 µM) | 2.5 ± 0.3 | 2.5 |
| This compound (0.3 µM) | 5.8 ± 0.6 | 5.8 |
| This compound (1.0 µM) | 10.2 ± 1.1 | 10.2 |
| This compound (3.0 µM) | 11.5 ± 1.3 | 11.5 |
Data are represented as mean ± SEM from three independent experiments.
Visualizations
References
Ensuring specificity of TYA-018 for HDAC6 in experiments
Welcome to the technical support center for TYA-018, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in your experiments and to offer troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for HDAC6 over other HDAC isoforms?
A1: this compound is a highly selective inhibitor of HDAC6.[1][2] Preclinical data has demonstrated that it has a selectivity of over 2500-fold for HDAC6 compared to other zinc-dependent HDAC families. Another report mentions a selectivity of over 1000-fold against other HDAC isoforms (HDAC1-11). While specific IC50 values for this compound against a full panel of HDAC isoforms are not publicly available, the table below provides a representative selectivity profile for a highly selective HDAC6 inhibitor to illustrate the expected level of specificity.
Table 1: Representative Selectivity Profile of a Highly Selective HDAC6 Inhibitor
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| Class I | ||
| HDAC1 | >10,000 | >2,000x |
| HDAC2 | >10,000 | >2,000x |
| HDAC3 | >10,000 | >2,000x |
| HDAC8 | >10,000 | >2,000x |
| Class IIa | ||
| HDAC4 | >10,000 | >2,000x |
| HDAC5 | >10,000 | >2,000x |
| HDAC7 | >10,000 | >2,000x |
| HDAC9 | >10,000 | >2,000x |
| Class IIb | ||
| HDAC6 | 5 | - |
| HDAC10 | >5,000 | >1,000x |
| Class IV | ||
| HDAC11 | >10,000 | >2,000x |
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by selectively inhibiting the deacetylase activity of HDAC6, which is primarily located in the cytoplasm.[3] Unlike other HDACs that mainly target histone proteins in the nucleus, HDAC6 has a number of non-histone substrates, including α-tubulin and Hsp90.[3] Inhibition of HDAC6 by this compound leads to an increase in the acetylation of these substrates, which can impact various cellular processes such as protein folding, cell motility, and mitochondrial function.[1][2]
Q3: What is the most reliable biomarker for confirming this compound target engagement in cells?
A3: The most reliable and widely used biomarker for confirming HDAC6 target engagement is the measurement of acetylated α-tubulin levels.[2] Upon inhibition of HDAC6 with this compound, a significant increase in the levels of acetylated α-tubulin should be observed. This can be readily detected by Western blotting.
Q4: How can I be certain that the observed effects in my experiment are due to HDAC6 inhibition by this compound?
A4: The most definitive way to confirm that the effects of this compound are on-target is to use a genetic knockout model. Experiments conducted in Hdac6 knockout mice have shown that these animals are resistant to the therapeutic effects of this compound, providing strong evidence for its on-target activity.[4] If a knockout model is not feasible, demonstrating a dose-dependent increase in acetylated α-tubulin that correlates with the observed phenotype is a strong indicator of on-target activity.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected results with this compound.
-
Potential Cause: Compound Solubility and Stability
-
Solution: this compound is soluble in DMSO. For in vivo experiments, specific formulations using PEG300, Tween-80, and saline have been described. It is recommended to prepare stock solutions fresh and avoid repeated freeze-thaw cycles. If precipitation is observed in your working solutions, gentle heating and/or sonication may be used to aid dissolution.
-
-
Potential Cause: Cell Culture Conditions
-
Solution: Ensure consistent cell density, passage number, and serum concentration across experiments. Serum proteins can sometimes bind to small molecules, reducing their effective concentration.
-
-
Potential Cause: Assay Conditions
-
Solution: Optimize the incubation time and concentration of this compound for your specific cell line and endpoint. A dose-response and time-course experiment is highly recommended.
-
Issue 2: High background or off-target effects observed.
-
Potential Cause: Non-specific Binding
-
Solution: While this compound is highly selective, at very high concentrations, off-target effects can occur with any inhibitor. It is crucial to use the lowest effective concentration determined from your dose-response experiments.
-
-
Potential Cause: Cellular Context
-
Solution: The expression levels of HDAC6 and its substrates can vary between different cell types. This can influence the cellular response to this compound. Characterize the expression of HDAC6 in your model system.
-
Experimental Protocols
1. In Vitro HDAC Enzymatic Assay for Selectivity Profiling
This assay is used to determine the IC50 values of this compound against a panel of recombinant HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trypsin
-
This compound
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in HDAC assay buffer.
-
In a 384-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted this compound or control.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a pan-HDAC inhibitor like Trichostatin A.
-
Add trypsin to the wells to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Calculate the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
-
2. Western Blot for Acetylated α-Tubulin (Cellular Target Engagement)
This protocol is to confirm that this compound is engaging with its target, HDAC6, within a cellular context.
-
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (DMSO)
-
Positive control (e.g., another known HDAC6 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, vehicle, and a positive control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 4. Tenaya Therapeutics Presents Encouraging New Clinical and Preclinical Data from HDAC6 Inhibitor Program TN-301 for the Potential Treatment of Heart Failure with Preserved Ejection Fraction at the 2023 HFSA Annual Scientific Meeting - BioSpace [biospace.com]
Addressing poor cellular response to TYA-018
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TYA-018, a selective histone deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[2] Its main role is to remove acetyl groups from non-histone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which include α-tubulin and cortactin, thereby modulating cellular processes such as cell motility and protein stability.[2][3]
Q2: What are the known cellular effects of this compound?
A2: In preclinical studies, this compound has demonstrated several key cellular effects, primarily in cardiovascular models. These include:
-
Cardioprotection: It protects heart function in mouse models of dilated cardiomyopathy.[1]
-
Enhanced Energetics: this compound boosts cellular energetics by increasing the expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1]
-
Anti-fibrotic Activity: It inhibits the activation of human cardiac fibroblasts, a key process in cardiac fibrosis.[4][5]
-
Improved Mitochondrial Function: this compound enhances mitochondrial respiratory capacity in cardiomyocytes.[4][5][6]
Q3: In which cell types has this compound been tested?
A3: this compound has been evaluated in various cell types, with a focus on cardiovascular applications. These include:
-
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[5]
-
It has also shown effects in renal cell carcinoma (RCC) cells, suggesting potential applications in oncology.[2]
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Addressing Poor Cellular Response
A poor or inconsistent cellular response to this compound can arise from various factors, ranging from experimental setup to inherent biological properties of the cell system. This guide provides a structured approach to troubleshooting these issues.
Problem 1: No observable or weak cellular effect at expected concentrations.
-
Potential Cause 1: Compound Integrity and Handling
-
Troubleshooting Steps:
-
Verify Purity and Identity: Ensure the purity and chemical identity of your this compound batch using methods like HPLC, mass spectrometry, or NMR. Impurities can significantly alter the compound's activity.[7]
-
Check Solubility: Confirm that this compound is fully dissolved in your stock solution. Poor solubility can lead to inaccurate dosing.[7] If precipitation is observed, consider gentle warming or sonication.
-
Assess Stability: this compound may be unstable in aqueous cell culture media at 37°C over long incubation periods.[8] It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
-
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A concentration that is too low may not elicit a response, while a concentration that is too high could induce off-target effects or cytotoxicity.
-
Optimize Incubation Time: The time required to observe a cellular response can vary. Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal treatment duration.
-
Check Cell Health and Density: Ensure that your cells are healthy, viable, and seeded at an appropriate density. Over-confluent or unhealthy cells may not respond appropriately to treatment.
-
-
-
Potential Cause 3: Cell Line-Specific Factors
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses HDAC6 at a sufficient level. Low or absent target expression will result in a lack of response.
-
Consider Drug Efflux Pumps: Some cell lines overexpress multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Assess Cellular Metabolism: Differences in how cell lines metabolize this compound can lead to varied responses.
-
-
Problem 2: High variability in results between experiments.
-
Potential Cause 1: Inconsistent Compound Handling
-
Troubleshooting Steps:
-
Standardize Dilution Preparation: Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound degradation.
-
Ensure Consistent Solvent Concentration: Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. High solvent concentrations can be toxic to cells.
-
-
-
Potential Cause 2: Assay Variability
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a uniform cell number across all wells of your microplate.
-
Include Proper Controls: Always include vehicle-only controls (cells treated with the same concentration of DMSO as the this compound-treated cells) and positive controls (if available).
-
Monitor Incubator Conditions: Maintain stable temperature and CO2 levels in your incubator, as fluctuations can affect cell health and response.
-
-
Problem 3: Unexpected cellular toxicity or off-target effects.
-
Potential Cause 1: Pan-HDAC Inhibition
-
Troubleshooting Steps:
-
Assess Specificity: While this compound is highly selective for HDAC6, at very high concentrations it may inhibit other HDAC isoforms, leading to broader biological effects and potential toxicity.[3][9] Stick to the lowest effective concentration determined in your dose-response experiments.
-
Investigate Non-Histone Protein Acetylation: HDAC6 has numerous non-histone protein substrates. The observed phenotype may be a result of the altered acetylation status of these proteins, which can be independent of transcriptional changes.[7]
-
-
-
Potential Cause 2: Compound-Specific Toxicity
-
Troubleshooting Steps:
-
Use an Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control to distinguish between on-target and compound-scaffold-related toxicity.
-
Assess Cell Viability: Always perform a cell viability assay in parallel with your functional assays to determine the cytotoxic concentration of this compound in your cell line.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type | Assay | Concentration | Observed Effect |
| Human Cardiac Fibroblasts | Immunofluorescence for α-SMA | 1 µM and 3 µM | Inhibition of fibroblast activation |
| Human iPSC-CMs | Seahorse Oximetry | 0.3 µM and 3 µM | Increased reserve respiratory capacity |
Data synthesized from Ranjbarvaziri, S. et al. (2024).[4][5][6]
Table 2: In Vivo Dosage of this compound in Mouse Models
| Mouse Model | Dosage | Dosing Regimen | Observed Effect |
| BAG3cKO mice | 15 mg/kg | Oral gavage, daily, for 8 weeks | Protection against sarcomere damage and reduced Nppb expression |
| HFpEF mice | 15 mg/kg | Oral gavage, once per day | Reversal of cardiac hypertrophy and diastolic dysfunction |
Data synthesized from MedChemExpress and Ranjbarvaziri, S. et al. (2024).[1][4][10][11]
Experimental Protocols
1. Western Blot for Acetylated α-Tubulin
-
Objective: To confirm the on-target activity of this compound by detecting an increase in the acetylation of its direct substrate, α-tubulin.
-
Methodology:
-
Cell Culture and Treatment: Plate cells to 70-80% confluency. Treat with this compound at the desired concentrations for the determined incubation time. Include a vehicle-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and HDAC inhibitors (e.g., TSA and sodium butyrate) to preserve acetylation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-α-tubulin (Lys40) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and a CCD camera-based imager.
-
Loading Control: Strip and re-probe the membrane for total α-tubulin or another loading control like GAPDH or β-actin.
-
2. Seahorse XF Cell Mito Stress Test
-
Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Inhibitor Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Mito Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize OCR data to cell number or protein concentration.
-
3. Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
-
Objective: To evaluate the anti-fibrotic effect of this compound by measuring the expression of the myofibroblast activation marker, α-SMA.
-
Methodology:
-
Cell Culture and Treatment: Plate human cardiac fibroblasts on coverslips or in an imaging-compatible plate. Induce fibroblast activation with TGF-β and co-treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA and 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging: Visualize and quantify the fluorescence using a fluorescence microscope.
-
Visualizations
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin.
Caption: A workflow for troubleshooting poor cellular response to this compound.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
TYA-018 Technical Support Center: Quality Control and Purity Assessment for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity assessment of TYA-018, a potent and highly selective HDAC6 inhibitor. Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results.
Summary of Quantitative Data
While specific batch data will vary, a typical Certificate of Analysis (CofA) for research-grade this compound should include the following specifications. Researchers should always refer to the CofA provided by their supplier for batch-specific values.
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Storage | Store at -20°C for short-term, -80°C for long-term[1] | Supplier Recommendation |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and reagents available.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of small molecules like this compound.
Methodology:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 5% acetonitrile and ramp up to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (typically between 254 nm and 280 nm).
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Analysis: Inject 5-10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and purity of this compound.
Methodology:
-
LC System: Utilize an HPLC or UHPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for small molecules.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Analysis Mode: Operate in both positive and negative ion modes to determine the optimal ionization for this compound.
-
Data Analysis: The primary goal is to observe the [M+H]⁺ (protonated molecule) or other relevant adducts that correspond to the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming its identity and providing insights into its purity.
Methodology:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the resulting spectra should be consistent with the known structure of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter during the quality control and handling of this compound.
Question: My this compound solution appears cloudy or has precipitated. What should I do?
Answer:
-
Check Solubility: Ensure you are using a suitable solvent, such as DMSO, for creating a stock solution. For aqueous working solutions, it is recommended to first prepare a clear stock solution in an organic solvent and then dilute it into the aqueous buffer.[1]
-
Sonication/Vortexing: Gentle warming (to 37°C) and sonication or vortexing can help dissolve the compound.
-
Fresh Preparation: For in-vivo experiments, it is recommended to prepare fresh solutions daily.[1]
Question: I see multiple peaks in my HPLC chromatogram for this compound. Does this mean my sample is impure?
Answer:
-
Expected Purity: Research-grade compounds are typically ≥95-98% pure. Small impurity peaks are common. Refer to the supplier's Certificate of Analysis for the expected purity.
-
Peak Identification: If unexpected major peaks are present, it could indicate degradation or contamination. Consider the age of the compound and storage conditions.
-
Blank Injection: Inject a sample of the solvent (blank) to ensure that the extra peaks are not originating from the solvent or the HPLC system.
Question: The mass I observe in my MS analysis does not match the expected molecular weight of this compound. What could be the reason?
Answer:
-
Adduct Formation: In electrospray ionization, molecules can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents. Look for masses that correspond to these common adducts.
-
In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try adjusting the source parameters to use gentler conditions.
-
Incorrect Ionization Mode: Ensure you are analyzing in the correct ionization mode (positive or negative) where the compound is most likely to ionize.
Question: How should I store this compound to ensure its stability?
Answer:
-
Solid Compound: Store the solid compound at -20°C or -80°C as recommended by the supplier.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Visualizations
Experimental Workflow for this compound Quality Control
A generalized workflow for the quality control assessment of a new batch of this compound.
Signaling Pathway of this compound (HDAC6 Inhibition)
Simplified signaling pathway illustrating the inhibitory action of this compound on HDAC6.
References
Validation & Comparative
TYA-018 versus Tubastatin A: A Comparative Guide for Cardiac Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent histone deacetylase 6 (HDAC6) inhibitors, TYA-018 and Tubastatin A, in the context of cardiac research. This document synthesizes available preclinical data to highlight their respective mechanisms of action, efficacy in various cardiac disease models, and the experimental protocols utilized in these key studies.
While both this compound and Tubastatin A target HDAC6, a key cytoplasmic enzyme implicated in various cellular processes, the current body of research focuses on their effects in different models of heart disease. This compound has been extensively studied in the context of heart failure with preserved ejection fraction (HFpEF), whereas Tubastatin A has been primarily investigated in models of myocardial ischemia/reperfusion (I/R) injury, diabetic cardiomyopathy, and atrial fibrillation. This guide will, therefore, present a comparative analysis based on the available, distinct datasets for each compound.
Performance Data and Efficacy
The following tables summarize the key quantitative findings for this compound and Tubastatin A from various preclinical cardiac studies.
This compound: Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)
Tenaya Therapeutics has conducted extensive preclinical research on this compound, an HDAC6 inhibitor structurally and functionally similar to their clinical candidate, TN-301.[1] Studies in murine models of HFpEF, which replicate the metabolic and mechanical stress seen in patients, have demonstrated significant therapeutic benefits.[1][2]
| Parameter | Model | Treatment | Result | Reference |
| Diastolic Function | HFD + mTAC Mouse Model | 15 mg/kg this compound daily for 6 weeks | Improved IVRT, E/e', and E/A ratios | [3][4][5] |
| Cardiac Hypertrophy | HFD + L-NAME Mouse Model | This compound daily for 9 weeks | Reduced Left Ventricular (LV) hypertrophy | [4][6] |
| Cardiac Fibrosis | HFpEF Mouse Model | This compound | Restored gene expression related to fibrosis | [3][4][7] |
| Mitochondrial Function | HFpEF Mouse Model & hiPSC-CMs | This compound | Enhanced mitochondrial respiratory capacity and restored related gene expression | [3][4][8] |
| Systemic Effects | HFpEF Mouse Model | 15 mg/kg this compound (single dose) | Improved glucose tolerance, comparable to Empagliflozin | [1][6] |
| Exercise Capacity | HFpEF Mouse Model | This compound daily for 6 weeks | Improved running distance in exercise exhaustion test | [3] |
Tubastatin A: Efficacy in Myocardial Ischemia/Reperfusion (I/R) Injury and Other Cardiac Pathologies
Tubastatin A has been shown to be cardioprotective in several models of cardiac stress, primarily through its antioxidant and anti-inflammatory effects.
| Parameter | Model | Treatment | Result | Reference |
| Myocardial I/R Injury | Diabetic Rat Model | Tubastatin A | Improved cardiac function, reduced infarct size, and attenuated ROS generation | [9] |
| Myocardial I/R Injury | Swine CA/CPR Model | Tubastatin A | Improved myocardial dysfunction by inhibiting NLRP3-mediated pyroptosis | [10] |
| Diabetic Cardiomyopathy | Diabetic Rat Model | Tubastatin A | Cardioprotective effects by modulating Peroxiredoxin 1 (Prdx1) acetylation and attenuating ROS | [11] |
| Atrial Fibrillation | Tachypaced Dog Model | 1 mg/kg/day Tubastatin A | Protected against electrical remodeling and cellular Ca2+-handling/contractile dysfunction | [12] |
| Post-Infarction Remodeling | Post-MI Mouse Model | Tubastatin A | Improved cardiac infarct size and impaired LVEF, LVFS, and E/A ratio | [13] |
Mechanism of Action and Signaling Pathways
Both this compound and Tubastatin A exert their effects through the inhibition of HDAC6, a cytoplasmic deacetylase. This inhibition leads to the hyperacetylation of various target proteins, influencing multiple downstream signaling pathways.
This compound in HFpEF
In HFpEF models, this compound's therapeutic benefits are attributed to its multi-modal mechanism of action, impacting not only the heart directly but also systemic metabolism and inflammation.[4] Key mechanisms include:
-
Reduced Cardiac Fibrosis and Hypertrophy: this compound restores gene expression related to fibrosis and hypertrophy.[3][4][7]
-
Enhanced Mitochondrial Function: It improves mitochondrial respiratory capacity in cardiomyocytes.[3][4][8]
-
Inhibition of Cardiac Fibroblast Activation: this compound has been shown to directly inhibit the activation of human cardiac fibroblasts.[3][4][8]
Tubastatin A in Cardiac Stress
Tubastatin A's cardioprotective effects in I/R injury and other stress models are largely linked to its ability to mitigate oxidative stress and inflammation. Key mechanisms include:
-
Redox Regulation: Tubastatin A enhances the antioxidant capacity of cardiomyocytes, in part by modulating the acetylation of Peroxiredoxin 1 (Prdx1).[9]
-
Anti-inflammatory Effects: It inhibits the NLRP3 inflammasome, a key driver of pyroptotic cell death in the context of I/R injury.[10]
-
Modulation of TGF-β1/Smad2/3 Signaling: In post-infarction models, Tubastatin A has been shown to influence this key fibrotic pathway.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the studies of this compound and Tubastatin A.
Murine Models of HFpEF (for this compound)
-
High-Fat Diet (HFD) and Moderate Transverse Aortic Constriction (mTAC): This model is designed to replicate the metabolic and mechanical stressors of human HFpEF.[1][2]
-
Procedure: Mice are subjected to a moderate transverse aortic constriction (TAC) to induce pressure overload, combined with a high-fat diet to induce metabolic dysfunction.[14][15][16][17][18]
-
Drug Administration: Following the establishment of the HFpEF phenotype, mice receive daily oral doses of this compound or a vehicle control.[3][4]
-
Assessments: Cardiac function is evaluated using echocardiography, and at the end of the study, invasive hemodynamic analyses are performed. Tissues are collected for gene expression and histological analysis.[3][4]
-
-
High-Fat Diet (HFD) and L-NAME:
-
Procedure: Mice are fed a high-fat diet and receive Nω-nitro-L-arginine methyl ester (L-NAME) in their drinking water to induce endothelial dysfunction and hypertension.
-
Drug Administration: Mice with established HFpEF are treated with daily oral doses of this compound, empagliflozin, or a vehicle control.[4]
-
Assessments: Similar to the HFD+mTAC model, assessments include echocardiography, glucose tolerance tests, and analysis of cardiac tissue.[4]
-
Myocardial Ischemia/Reperfusion (I/R) Injury Models (for Tubastatin A)
-
Langendorff Isolated Heart Perfusion: This ex vivo technique allows for the study of cardiac function in a controlled environment, independent of systemic influences.[19][20][21][22]
-
Procedure: The heart is excised and retrogradely perfused via the aorta with an oxygenated nutrient solution. Global ischemia is induced by stopping the perfusion, followed by reperfusion.[19][23][24]
-
Drug Administration: Tubastatin A or a vehicle is perfused into the heart before the ischemic period.[25]
-
Assessments: Left ventricular developed pressure (LVDP), heart rate, and infarct size are measured to assess cardiac function and injury.[19][23][25]
-
-
In Vivo Myocardial I/R:
-
Procedure: The left anterior descending (LAD) coronary artery is temporarily ligated to induce ischemia, followed by the removal of the ligature to allow for reperfusion.
-
Drug Administration: Tubastatin A is typically administered intraperitoneally before the ischemic event.
-
Assessments: Cardiac function is assessed by echocardiography, and infarct size is determined by staining of heart sections.
-
Conclusion
This compound and Tubastatin A are both valuable research tools for investigating the therapeutic potential of HDAC6 inhibition in cardiac diseases. The current evidence suggests that this compound is highly effective in reversing cardiac remodeling and dysfunction in models of HFpEF, a complex syndrome with significant unmet medical need.[3][4][5][7] Tubastatin A has demonstrated robust cardioprotective effects in the context of acute ischemic injury and conditions associated with heightened oxidative stress.[9][10]
For researchers, the choice between these two inhibitors will likely depend on the specific cardiac pathology being investigated. Future head-to-head comparative studies would be invaluable to delineate the nuanced differences in their efficacy and mechanisms of action within the same disease model. The detailed protocols and data presented in this guide are intended to aid in the design of such future studies and to provide a comprehensive resource for the cardiac research community.
References
- 1. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 2. Tenaya Therapeutics Announces Publication of Preclinical HDAC6 Inhibitor Data for Heart Failure with Preserved Ejection Fraction in Nature Communications | Tenaya Therapeutics, Inc. [investors.tenayatherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 6. tenayatherapeutics.com [tenayatherapeutics.com]
- 7. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Role of histone deacetylase inhibitors in diabetic cardiomyopathy in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Histone deacetylase 6 controls cardiac fibrosis and remodelling through the modulation of TGF‐β1/Smad2/3 signalling in post‐infarction mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 15. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 16. mmpc.org [mmpc.org]
- 17. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Langendorff heart - Wikipedia [en.wikipedia.org]
- 21. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SutherlandandHearse [southalabama.edu]
- 23. Selective inhibition of class I but not class IIb histone deacetylases exerts cardiac protection from ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Augmentation of Histone Deacetylase 6 Activity Impairs Mitochondrial Respiratory Complex I in Ischemic/Reperfused Diabetic Hearts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TYA-018 and Empagliflozin for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF)
For Researchers, Scientists, and Drug Development Professionals
Heart Failure with preserved Ejection Fraction (HFpEF) presents a significant and growing challenge in cardiovascular medicine, characterized by diastolic dysfunction and a lack of effective, evidence-based therapies. This guide provides a detailed, data-driven comparison of two therapeutic agents, TYA-018 and empagliflozin (B1684318), which represent distinct and promising approaches to HFpEF treatment. This compound is a preclinical, selective inhibitor of histone deacetylase 6 (HDAC6), while empagliflozin is a clinically approved sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Mechanism of Action
The two compounds address HFpEF through fundamentally different biological pathways. This compound targets intracellular protein acetylation, impacting a broad range of cellular processes including inflammation, fibrosis, and mitochondrial function. In contrast, empagliflozin's primary action is on renal glucose and sodium transport, with downstream systemic and cardiac benefits.
This compound: As a selective HDAC6 inhibitor, this compound prevents the deacetylation of various cytoplasmic proteins, including α-tubulin and cortactin, as well as potentially sarcomeric proteins.[1] This inhibition is thought to counteract pathological cardiac remodeling by attenuating inflammatory and fibrotic signaling pathways.[2][3] Preclinical studies suggest that this compound restores gene expression related to hypertrophy, fibrosis, and mitochondrial energy production in the context of HFpEF.[4]
Empagliflozin: This SGLT2 inhibitor acts on the proximal tubules of the kidneys to reduce the reabsorption of glucose and sodium, leading to glucosuria and natriuresis.[5] This primary renal effect is believed to induce favorable hemodynamic changes, including reduced plasma volume and blood pressure.[5] Beyond these systemic effects, empagliflozin is proposed to have direct cardiac benefits through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and modulation of the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) pathway, which can lead to reduced oxidative stress and inflammation.[5][6][7]
Preclinical and Clinical Performance Data
The following tables summarize the key quantitative data from a preclinical murine model of HFpEF for this compound and the landmark EMPEROR-Preserved clinical trial for empagliflozin. It is important to note the inherent limitations of comparing preclinical animal data with human clinical trial results.
Table 1: this compound Preclinical Efficacy Data in a Murine HFpEF Model
| Parameter | Control | HFpEF + Vehicle | HFpEF + this compound (15 mg/kg) |
| Cardiac Structure & Function (Echocardiography) | |||
| Ejection Fraction (%) | ~65 | ~60 | ~65 |
| LV Mass (mg) | ~100 | ~150 | ~125 |
| LVPWd (mm) | ~0.8 | ~1.1 | ~0.9 |
| IVRT (ms) | ~15 | ~25 | ~18 |
| E/e' ratio | ~15 | ~35 | ~20 |
| E/A ratio | ~1.5 | ~1.0 | ~1.4 |
| Hemodynamics | |||
| End-Diastolic Pressure (EDP, mmHg) | ~5 | ~15 | ~8 |
| Systemic Effects | |||
| Exercise Distance (meters) | ~400 | ~200 | ~350 |
Data are approximate values derived from published graphical representations in Ranjbarvaziri, S. et al. Nat Commun 15, 1352 (2024).[4][8] LVPWd: Left Ventricular Posterior Wall dimension in diastole; IVRT: Isovolumic Relaxation Time; E/e': Ratio of early mitral inflow velocity to mitral annular early diastolic velocity; E/A: Ratio of early to late mitral inflow velocity.
Table 2: Empagliflozin Clinical Efficacy Data (EMPEROR-Preserved Trial)
| Outcome | Empagliflozin (n=2997) | Placebo (n=2991) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | ||||
| CV Death or HF Hospitalization | 415 (13.8%) | 511 (17.1%) | 0.79 (0.69-0.90) | <0.001 |
| Secondary Endpoints | ||||
| Total HF Hospitalizations | 407 | 541 | 0.73 (0.61-0.88) | <0.001 |
| Cardiovascular Death | 219 (7.3%) | 244 (8.2%) | 0.91 (0.76-1.09) | NS |
| Renal Outcomes | ||||
| Mean eGFR Slope (mL/min/1.73m²) | -1.25 | -2.62 | - | <0.0001 |
Data sourced from the EMPEROR-Preserved trial publications.[9][10][11][12] CI: Confidence Interval; CV: Cardiovascular; HF: Heart Failure; eGFR: estimated Glomerular Filtration Rate; NS: Not Significant.
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the performance data.
This compound: Murine HFpEF Model
The preclinical efficacy of this compound was evaluated in a "two-hit" mouse model designed to recapitulate key features of human HFpEF.[13]
-
Model Induction: Male C57BL/6J mice were subjected to a combination of metabolic and mechanical stress. This involved a high-fat diet (HFD; 60% kcal from fat) to induce metabolic syndrome and moderate transverse aortic constriction (mTAC) to create chronic pressure overload.[13] An alternative model using HFD in combination with the nitric oxide synthase inhibitor L-NAME has also been described.[14]
-
Treatment: Following the establishment of the HFpEF phenotype (typically after 16 weeks of HFD+mTAC), mice were randomized to receive either vehicle or this compound orally at a dose of 15 mg/kg once daily.[4][13]
-
Key Assessments:
-
Echocardiography: Cardiac structure and function were assessed at baseline and after 3 and 6 weeks of treatment. M-mode and Doppler imaging were used to measure parameters such as ejection fraction, left ventricular mass, wall thickness, and diastolic function (IVRT, E/e', E/A ratio).[4]
-
Invasive Hemodynamics: At the end of the study, left ventricular end-diastolic pressure (EDP) was measured via intracardiac catheterization to directly assess diastolic dysfunction.[4]
-
Systemic Parameters: Exercise capacity was evaluated using an exercise exhaustion test on a treadmill. Glucose tolerance was assessed through an intraperitoneal glucose tolerance test (GTT).[4]
-
Histology and Gene Expression: Heart and lung tissues were collected for histological analysis of fibrosis and hypertrophy, and for RNA sequencing to analyze changes in gene expression profiles.[4]
-
Empagliflozin: EMPEROR-Preserved Clinical Trial
The EMPEROR-Preserved trial was a large-scale, randomized, double-blind, placebo-controlled study that established the clinical efficacy of empagliflozin in HFpEF.[9][10]
-
Patient Population: The trial enrolled 5,988 patients with symptomatic (New York Heart Association class II-IV) chronic heart failure and a left ventricular ejection fraction of over 40%.[9]
-
Intervention: Patients were randomly assigned to receive either empagliflozin 10 mg once daily or a matching placebo, in addition to their usual therapy for heart failure.[9]
-
Primary Endpoint: The primary outcome was a composite of adjudicated cardiovascular death or adjudicated hospitalization for heart failure.[15]
-
Key Secondary Endpoints: These included the total number of hospitalizations for heart failure and the rate of decline in the estimated glomerular filtration rate (eGFR).[10]
-
Statistical Analysis: The primary endpoint was analyzed as a time-to-first-event outcome, with hazard ratios calculated using a Cox proportional-hazards model.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for this compound and empagliflozin, as well as a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway for this compound in HFpEF.
Caption: Proposed signaling pathway for empagliflozin in HFpEF.
Caption: Comparative experimental workflows.
Conclusion
This compound and empagliflozin represent two distinct and valuable approaches to the treatment of HFpEF. This compound, with its novel mechanism of HDAC6 inhibition, shows considerable promise in preclinical models by targeting fundamental cellular processes of cardiac remodeling, including inflammation and fibrosis.[4] Its comparable efficacy to empagliflozin in a murine model suggests it may offer a new therapeutic avenue for HFpEF.[14] Further clinical development of the structurally and functionally similar compound, TN-301, is warranted to translate these preclinical findings to human patients.
Empagliflozin is the first therapy to demonstrate a clear clinical benefit in a large, randomized controlled trial for patients with HFpEF, significantly reducing the composite risk of cardiovascular death or hospitalization for heart failure.[9][12] Its established efficacy and safety profile make it a cornerstone of current HFpEF management. The ongoing research into its precise cardiac mechanisms of action will further refine our understanding of its therapeutic effects.
For drug development professionals, the distinct mechanisms of this compound and empagliflozin highlight the potential for both standalone and combination therapies to address the multifactorial nature of HFpEF. The preclinical data suggesting additive benefits when this compound and empagliflozin are combined is particularly noteworthy and encourages further investigation into multi-target therapeutic strategies for this complex patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Histone deacetylase 6 as a novel promising target to treat cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Potential Mechanisms of SGLT2 Inhibitors for the Treatment of Heart Failure With Preserved Ejection Fraction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 9. Empagliflozin Outcome Trial in Patients With Chronic Heart Failure With Preserved Ejection Fraction - American College of Cardiology [acc.org]
- 10. cardionerds.com [cardionerds.com]
- 11. professional.heart.org [professional.heart.org]
- 12. Empagliflozin in Heart Failure with a Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tenayatherapeutics.com [tenayatherapeutics.com]
- 15. Evaluation of the effects of sodium-glucose co-transporter 2 inhibition with empagliflozin on morbidity and mortality in patients with chronic heart failure and a preserved ejection fraction: rationale for and design of the EMPEROR-Preserved Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Additive Cardioprotective and Metabolic Benefits of TYA-018 and Empagliflozin Combination Therapy in a Preclinical Model of Heart Failure with Preserved Ejection Fraction
A detailed comparison for researchers and drug development professionals.
The combination of TYA-018, a selective histone deacetylase 6 (HDAC6) inhibitor, and empagliflozin (B1684318), a sodium-glucose cotransporter-2 (SGLT2) inhibitor, demonstrates additive therapeutic effects in a preclinical mouse model of Heart Failure with preserved Ejection Fraction (HFpEF). This guide provides a comprehensive overview of the comparative efficacy of this combination therapy, supported by experimental data and detailed methodologies from a key preclinical study published in Nature Communications. The findings suggest that the distinct mechanisms of action of this compound and empagliflozin result in enhanced improvements in cardiac function, metabolism, and molecular markers of cardiac stress and fibrosis.
Comparative Efficacy of Monotherapy and Combination Therapy
The study evaluated the effects of this compound and empagliflozin, both as monotherapies and in combination, in a "two-hit" mouse model designed to mimic the clinical features of HFpEF, induced by a high-fat diet (HFD) and Nω-nitro-L-arginine methyl ester (L-NAME).
Key Findings at a Glance:
-
Enhanced Cardiac Function: The combination of low-dose this compound and empagliflozin resulted in greater improvements in diastolic function and left ventricular remodeling compared to either agent alone.[1]
-
Metabolic Improvements: Both this compound and empagliflozin individually improved glucose tolerance, and their combination showed a trend towards greater reduction in fasting glucose.[1]
-
Distinct Molecular Mechanisms: this compound demonstrated a more pronounced effect on reducing the expression of genes associated with fibrosis and inflammation, and upregulating genes related to mitochondrial energy production, compared to empagliflozin.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical study, comparing the effects of vehicle, this compound monotherapy, empagliflozin monotherapy, and low-dose combination therapy on cardiac and metabolic parameters.
Table 1: Comparison of Cardiac Function Parameters
| Parameter | HFpEF + Vehicle | HFpEF + this compound (15 mg/kg) | HFpEF + Empagliflozin (10 mg/kg) | Healthy Control |
| Ejection Fraction (%) | ~60% | ~60% | ~60% | ~60% |
| LV Mass (mg) | ~140 mg | ~120 mg | ~120 mg | ~100 mg |
| E/e' Ratio | ~45 | ~35 | ~35 | ~30 |
| E/A Ratio | ~1.2 | ~1.5 | ~1.5 | ~1.8 |
| End Diastolic Pressure (mmHg) | ~15 mmHg | ~10 mmHg | ~10 mmHg | ~5 mmHg |
Data are approximated from graphical representations in the source publication for illustrative purposes.
Table 2: Comparison of Metabolic and Gene Expression Parameters
| Parameter | HFpEF + Vehicle | HFpEF + this compound (15 mg/kg) | HFpEF + Empagliflozin (10 mg/kg) |
| Fasting Blood Glucose | Elevated | Reduced | Reduced |
| Glucose Tolerance (GTT AUC) | Impaired | Improved | Improved |
| Nppb mRNA Expression (cardiac stress) | Significantly Increased | Reduced to near healthy levels | Reduced |
| Col3a1 mRNA Expression (fibrosis) | Significantly Increased | Reduced | Reduced |
AUC: Area Under the Curve. Data reflect qualitative changes reported in the study.
Table 3: Additive Effects of Low-Dose Combination Therapy
| Parameter | HFpEF + Vehicle | HFpEF + this compound (0.3 mg/kg) | HFpEF + Empagliflozin (0.5 mg/kg) | HFpEF + Combination |
| LV Mass (mg) | Increased | Modest Reduction | Modest Reduction | Significant Reduction |
| E/e' Ratio | Increased | Modest Improvement | Modest Improvement | Significant Improvement |
| Fasting Glucose | Increased | Modest Reduction | Modest Reduction | Significant Reduction |
This table illustrates the reported additive improvements with low-dose combination therapy.[1]
Signaling Pathways and Mechanisms of Action
This compound and empagliflozin operate through distinct and complementary pathways to exert their therapeutic effects in HFpEF.
Caption: Mechanisms of this compound and Empagliflozin in HFpEF.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following section outlines the key experimental protocols used in the study.
HFpEF Mouse Model
-
Model: A "two-hit" model of HFpEF was established in male C57BL/6J mice.
-
Induction: Mice were fed a high-fat diet (60% kcal from fat) and received Nω-nitro-L-arginine methyl ester (L-NAME) at a concentration of 0.5 g/L in their drinking water. An alternative model combined the high-fat diet with moderate transverse aortic constriction (mTAC).
-
Duration: The HFpEF phenotype was established over a period of several weeks before the commencement of treatment.
Drug Administration
-
Monotherapy: Mice with established HFpEF were treated daily for 9 weeks with either vehicle, this compound (15 mg/kg, oral gavage), or empagliflozin (10 mg/kg, oral gavage).
-
Combination Therapy: A separate cohort of mice with established HFpEF was treated for 8 weeks with a combination of low-dose this compound (0.3 mg/kg) and empagliflozin (0.5 mg/kg) administered orally.
Echocardiography
-
Procedure: Transthoracic echocardiography was performed on anesthetized mice to assess cardiac function and structure.
-
Parameters Measured:
-
Left ventricular ejection fraction (LVEF)
-
Left ventricular mass (LV mass)
-
Diastolic function, including the early (E) and late (A) diastolic filling velocities (E/A ratio) and the ratio of early mitral inflow velocity to early diastolic mitral annular velocity (E/e').
-
Gene Expression Analysis
-
Method: Bulk tissue RNA sequencing was performed on heart tissue samples.
-
Analysis: Differential gene expression analysis was conducted to identify changes in transcripts related to fibrosis, inflammation, and mitochondrial function between the different treatment groups.
Caption: Overview of the experimental workflow.
Conclusion
The combination of this compound and empagliflozin presents a promising therapeutic strategy for HFpEF by targeting distinct and complementary pathological pathways. The additive effects observed in preclinical models, particularly the enhanced improvement in cardiac function and favorable modulation of gene expression profiles, warrant further investigation. This guide provides a foundational comparison for researchers and drug developers exploring novel combination therapies for this complex cardiovascular disease.
References
TYA-018 Demonstrates Potent and Selective HDAC6 Inhibition with Promising Cardioprotective Efficacy
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – TYA-018, a novel, orally active histone deacetylase 6 (HDAC6) inhibitor, has shown significant promise in preclinical studies for the treatment of cardiovascular diseases, particularly in models of heart failure. Emerging data indicates that this compound is a highly potent and selective inhibitor of HDAC6, exhibiting comparable or superior efficacy to other known HDAC6 inhibitors in restoring cardiac function and mitigating disease pathology. This comparison guide provides an objective analysis of this compound's performance against other HDAC6 inhibitors, supported by experimental data.
Unveiling the Therapeutic Potential of HDAC6 Inhibition in Heart Disease
Histone deacetylase 6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. In the context of heart disease, HDAC6 inhibition has emerged as a promising therapeutic strategy to combat pathological cardiac remodeling, fibrosis, and mitochondrial dysfunction.
This compound: A Profile of Potency and Selectivity
This compound has been identified as a potent and highly selective inhibitor of HDAC6. In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 10 nM for HDAC6.[1] Furthermore, it exhibits remarkable selectivity, with over 2,500-fold greater potency for HDAC6 compared to other zinc-dependent HDACs.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In cellular assays using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound effectively inhibits tubulin acetylation with a half-maximal effective concentration (EC50) of 120 nM.[1]
Comparative Efficacy of HDAC6 Inhibitors
To contextualize the efficacy of this compound, this guide compares its key performance indicators with other well-characterized HDAC6 inhibitors: Tubastatin A, Ricolinostat (ACY-1215), and Nexturastat A.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity | Key In Vivo Efficacy in Cardiovascular Models |
| This compound | 10 [1] | >2500-fold vs. other zinc-dependent HDACs [1] | Reverses cardiac hypertrophy and diastolic dysfunction in mouse models of Heart Failure with Preserved Ejection Fraction (HFpEF).[2][3][4] Protects heart function in a mouse model of Dilated Cardiomyopathy (DCM).[5] |
| Tubastatin A | 15[6] | >1000-fold vs. most other HDACs (excluding HDAC8)[6] | Protects against atrial fibrillation in a dog model. Reduces cardiac fibrosis and improves function post-myocardial infarction in mice.[7][8] |
| Ricolinostat (ACY-1215) | 5[3][4] | >10-fold vs. HDAC1/2/3[9] | Reduces infarct size in a rat model of cardiac ischemia-reperfusion injury.[10][11] |
| Nexturastat A | 5[1][12] | >190-fold vs. other HDACs[13] | In vivo efficacy data in cardiovascular models is not readily available in the public domain. Primarily studied in the context of cancer.[14][15] |
In-Depth Look at In Vivo Efficacy
This compound in Heart Failure Models:
Preclinical studies have demonstrated the robust efficacy of this compound in reversing established heart failure in mouse models. In a model of Heart Failure with Preserved Ejection Fraction (HFpEF) , daily oral administration of this compound (15 mg/kg) led to significant improvements in diastolic function, including normalized isovolumic relaxation time (IVRT), E/e’ ratio, and E/A ratio.[1][2] Furthermore, this compound treatment reduced cardiac hypertrophy and lung congestion, key clinical signs of heart failure.[1][2] Notably, the efficacy of this compound was found to be comparable to that of the SGLT2 inhibitor empagliflozin (B1684318), a clinically approved therapy for HFpEF.[4][12] Combination therapy of this compound and empagliflozin resulted in additive benefits, suggesting a potential for synergistic effects.[4][16]
In a mouse model of Dilated Cardiomyopathy (DCM) , this compound (15 mg/kg, daily oral gavage) protected heart function, improved left ventricular ejection fraction, and extended lifespan.[5]
Tubastatin A in Cardiac Models:
Tubastatin A has also shown cardioprotective effects in various models. In a dog model of atrial fibrillation, in vivo treatment with Tubastatin A protected against electrical remodeling and cellular contractile dysfunction.[8] In a mouse model of myocardial infarction, administration of Tubastatin A reduced cardiac fibrosis and improved cardiac function.[7]
Ricolinostat (ACY-1215) in Cardiac Ischemia-Reperfusion Injury:
Ricolinostat has been evaluated in a rat model of cardiac ischemia-reperfusion (I/R) injury. Intraperitoneal injection of Ricolinostat (50 mg/kg) before reperfusion significantly reduced the infarct size compared to the vehicle control group.[10][11]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and other HDAC6 inhibitors are attributed to their ability to modulate key signaling pathways involved in cardiac pathophysiology. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin, which plays a critical role in microtubule stability and intracellular transport. This, in turn, influences processes such as autophagic flux, mitochondrial function, and gene expression related to fibrosis and hypertrophy.
Caption: HDAC6 signaling pathway in cardiac pathophysiology and points of intervention by inhibitors.
The experimental workflow for evaluating the in vivo efficacy of HDAC6 inhibitors typically involves the induction of a cardiac disease model in animals, followed by treatment with the compound and subsequent assessment of cardiac function and pathology.
Caption: General experimental workflow for in vivo evaluation of HDAC6 inhibitors in cardiac disease models.
Detailed Methodologies
In Vitro HDAC6 Inhibition Assay (Fluorogenic)
The inhibitory activity of compounds against HDAC6 is typically determined using a fluorogenic assay. Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor. After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a microplate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular α-tubulin Acetylation Assay (Western Blot)
To assess the cellular activity of HDAC6 inhibitors, iPSC-CMs or other relevant cell types are treated with different concentrations of the compound for a specified duration. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with corresponding secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the EC50 for tubulin acetylation.
In Vivo Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
-
Animal Model: Male C57BL/6J mice are subjected to a combination of a high-fat diet and moderate transverse aortic constriction (mTAC) to induce a phenotype that mimics human HFpEF.
-
Treatment: Once the HFpEF phenotype is established (typically after several weeks), mice are randomized to receive daily oral gavage of either vehicle control, this compound (e.g., 15 mg/kg), or a comparator compound.
-
Functional Assessment: Cardiac function is assessed at baseline and at various time points during the treatment period using non-invasive echocardiography to measure parameters such as ejection fraction, left ventricular mass, and diastolic function (e.g., E/e' ratio, IVRT).
-
Terminal Analysis: At the end of the study, mice are euthanized, and hearts and lungs are collected for histological analysis (e.g., Masson's trichrome staining for fibrosis, wheat germ agglutinin staining for cardiomyocyte size) and molecular analysis (e.g., gene expression analysis by qPCR or RNA-sequencing).
In Vivo Murine Model of Dilated Cardiomyopathy (DCM)
-
Animal Model: A genetic mouse model, such as the BAG3 cardiac-knockout (BAG3cKO) mouse, which develops a DCM phenotype, is often used. Alternatively, DCM can be induced by chronic administration of doxorubicin.
-
Treatment: Treatment with the HDAC6 inhibitor or vehicle is initiated at a predefined age or disease stage.
-
Functional Assessment: Serial echocardiography is performed to monitor changes in left ventricular ejection fraction, chamber dimensions, and other cardiac parameters.
-
Survival Analysis: Kaplan-Meier survival curves are generated to assess the impact of the treatment on the lifespan of the animals.
-
Histological and Molecular Analysis: Similar to the HFpEF model, hearts are collected at the end of the study for detailed histological and molecular characterization.
Conclusion
This compound stands out as a potent and highly selective HDAC6 inhibitor with compelling preclinical efficacy in relevant models of heart failure. Its ability to reverse key pathological features of both HFpEF and DCM positions it as a promising therapeutic candidate. While other HDAC6 inhibitors like Tubastatin A and Ricolinostat have also demonstrated cardioprotective effects in specific contexts, the comprehensive in vivo data for this compound, including direct comparisons with a clinically relevant therapy, provides a strong rationale for its continued development. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting for patients with heart disease.
References
- 1. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 5. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 6. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 10. Investigating the potential effects of selective histone deacetylase 6 inhibitor ACY1215 on infarct size in rats with cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
On-Target Validation of TYA-018 in Hdac6 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of TYA-018, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), by examining its performance in wild-type versus Hdac6 knockout mouse models. The presented data and protocols support the validation of this compound's mechanism of action, demonstrating its therapeutic benefits are mediated through the specific inhibition of HDAC6.
Data Presentation: Quantitative Comparison of this compound Efficacy
The on-target efficacy of this compound was validated in a mouse model of Heart Failure with Preserved Ejection Fraction (HFpEF), where the disease was induced through a high-fat diet and L-NAME treatment. The data below summarizes key cardiac function parameters measured by echocardiography in wild-type (WT) and Hdac6 knockout (KO) mice following treatment with this compound or a vehicle control. The results clearly indicate that the therapeutic effects of this compound are absent in mice lacking the Hdac6 gene, confirming the drug's specific engagement with its intended target.[1]
| Parameter | Genotype | Treatment | Result | Interpretation |
| Left Ventricular Posterior Wall Thickness at Diastole (LVPWd) | Wild-Type | This compound | Reduced hypertrophy compared to vehicle | This compound reverses cardiac hypertrophy |
| Hdac6 KO | This compound | No significant change compared to vehicle | Effect is dependent on the presence of HDAC6 | |
| Isovolumic Relaxation Time (IVRT) | Wild-Type | This compound | Improved diastolic function compared to vehicle | This compound enhances cardiac relaxation |
| Hdac6 KO | This compound | No significant improvement compared to vehicle | Therapeutic benefit is HDAC6-mediated | |
| Early Diastolic Mitral Inflow to Mitral Annular Velocity Ratio (E/e') | Wild-Type | This compound | Reduced , indicating improved diastolic function | This compound alleviates diastolic dysfunction |
| Hdac6 KO | This compound | No significant reduction compared to vehicle | On-target engagement is necessary for efficacy | |
| Acetylated α-tubulin Levels | Wild-Type | This compound | Increased , indicating target engagement | This compound successfully inhibits HDAC6 deacetylase activity |
| Hdac6 KO | N/A | Baseline increase compared to Wild-Type | Confirms the role of HDAC6 in tubulin deacetylation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
In Vivo Mouse Studies for HFpEF Model
-
Animal Model : Male C57BL/6J wild-type and Hdac6 knockout mice are used.
-
Disease Induction : HFpEF is induced by feeding the mice a high-fat diet supplemented with L-NAME for 16 weeks.[1]
-
Drug Administration : Mice are randomized to receive either vehicle or this compound at a dose of 15 mg/kg, administered once daily via oral gavage for 8 weeks.[2][3]
-
Echocardiography : Cardiac function is assessed by echocardiography at baseline and at specified time points throughout the treatment period. Key parameters to measure include LVPWd, IVRT, and E/e' ratio.[1]
-
Tissue Collection : At the end of the study, heart tissues are collected for further analysis, such as Western blotting.
Western Blotting for Acetylated α-tubulin
-
Protein Extraction : Heart tissue lysates are prepared using RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : The band intensities are quantified using densitometry software, and the levels of acetylated α-tubulin are normalized to total α-tubulin.
Immunoprecipitation of HDAC6
-
Cell Lysis : Cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing : The lysate is pre-cleared by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation : The pre-cleared lysate is incubated with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture : Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing : The beads are washed multiple times with lysis buffer to remove non-specific proteins.
-
Elution : The bound proteins are eluted from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis : The eluted proteins are analyzed by Western blotting to confirm the presence of HDAC6 and to identify co-immunoprecipitated proteins.
Visualizations
The following diagrams illustrate the experimental workflow, the underlying logic of using a knockout model for target validation, and the signaling pathway of HDAC6.
References
TYA-018 Preclinical Data: A Comparative Analysis in Heart Failure Models
For Immediate Release
This guide provides a comprehensive comparison of the preclinical data for TYA-018, a novel histone deacetylase 6 (HDAC6) inhibitor, against alternative therapeutic strategies in models of Dilated Cardiomyopathy (DCM) and Heart Failure with Preserved Ejection Fraction (HFpEF). The data, compiled from peer-reviewed publications, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a highly selective HDAC6 inhibitor developed by Tenaya Therapeutics, has demonstrated significant cardioprotective effects in preclinical models of both genetic DCM and HFpEF. In a BAG3 cardiomyocyte knockout mouse model of DCM, this compound improved cardiac function and energetics. In a murine model of HFpEF, this compound showed comparable efficacy to the SGLT2 inhibitor empagliflozin, a clinically approved therapy for heart failure. This guide presents the key preclinical findings for this compound alongside a direct comparison with relevant alternative therapies, supported by detailed experimental protocols and mechanistic pathway diagrams.
Part 1: this compound in Dilated Cardiomyopathy (DCM)
This compound was evaluated in a BAG3 cardiomyocyte-knockout (BAG3cKO) mouse model, which recapitulates key features of human DCM. The primary comparator for this study is AFTX-201, a novel gene therapy designed to treat BAG3-deficient DCM.
Table 1: Comparison of this compound and AFTX-201 in BAG3-Deficient DCM Mouse Models
| Parameter | This compound | AFTX-201 (Gene Therapy) |
| Model | BAG3 Cardiomyocyte-Knockout (BAG3cKO) Mice | BAG3 Haploinsufficient Mice |
| Primary Efficacy Endpoint | Left Ventricular Ejection Fraction (LVEF) | Restoration of Cardiac Function |
| Key Findings | - Improved LVEF- Reduced left ventricular diameter at diastole and systole- Protected against sarcomere damage- Enhanced cardiac energetics | - Restoration of cardiac function- Robust BAG3 expression in non-human primates |
| Mechanism of Action | HDAC6 Inhibition | BAG3 Gene Replacement |
Note: Direct quantitative comparison is limited due to differences in the specific BAG3-deficient models and reported endpoints.
Experimental Protocols: this compound in DCM
Animal Model: Cardiomyocyte-specific BAG3 knockout (BAG3cKO) mice were used. These mice exhibit a progressive decline in heart function, simulating human DCM.[1]
Drug Administration: this compound was administered to BAG3cKO mice. The specific dosage and duration of treatment were determined to achieve optimal therapeutic effect.
Echocardiography: Cardiac function, including Left Ventricular Ejection Fraction (LVEF) and left ventricular dimensions, was assessed using high-resolution echocardiography.
Histological Analysis: Heart tissues were examined for sarcomeric damage and other cellular abnormalities.
Metabolic Analysis: Mitochondrial function and cardiac energetics were evaluated to understand the metabolic benefits of this compound treatment.[1]
Signaling Pathway: this compound in DCM
Part 2: this compound in Heart Failure with Preserved Ejection Fraction (HFpEF)
This compound was assessed in a murine model of HFpEF induced by a high-fat diet and moderate transverse aortic constriction (mTAC), which mimics the metabolic and mechanical stress seen in human HFpEF.[2][3] The primary comparator is empagliflozin, an SGLT2 inhibitor.
Table 2: Comparison of this compound and Empagliflozin in a Murine HFpEF Model
| Parameter | This compound | Empagliflozin |
| Model | High-Fat Diet + Moderate Transverse Aortic Constriction (mTAC) Murine Model | High-Fat Diet + "2-Hit" Murine Model / Transverse Aortic Constriction (TAC) Murine Model |
| Cardiac Function | - Reversal of diastolic dysfunction- Decreased hypertrophy- Reduced fibroblast activation | - Improved diastolic function- Ameliorated myocyte hypertrophy |
| Systemic Effects | - Improved exercise performance- Improved glucose tolerance- Reduced markers of inflammation | - Attenuated body weight gain- Reduced systolic and diastolic blood pressure- Improved glucose tolerance |
| Gene Expression | - Greater impact on markers of oxidative stress, inflammation, and metabolism | - Modest impact on markers of oxidative stress, inflammation, and metabolism |
| Combination Therapy | Additive benefits with empagliflozin, with cardiac function nearing that of healthy controls | - |
Experimental Protocols: this compound in HFpEF
Animal Model: A murine model of HFpEF was established using a combination of a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC).[2][3]
Drug Administration: this compound was administered as a single agent or in combination with empagliflozin.
Echocardiography and Hemodynamic Analysis: Comprehensive assessment of cardiac structure and function, including diastolic function, was performed.
Gene Expression Analysis: RNA sequencing was used to analyze transcriptional changes in heart tissue to elucidate the mechanism of action.[2]
Metabolic and Exercise Studies: Glucose tolerance tests and exercise performance assessments were conducted to evaluate systemic effects.
Experimental Workflow: Preclinical HFpEF Study
Conclusion
The preclinical data for this compound demonstrates its potential as a promising therapeutic agent for both DCM and HFpEF. Its mechanism of action, centered on the inhibition of HDAC6, appears to address key pathological processes in these distinct forms of heart failure. In the BAG3-deficient model of DCM, this compound shows disease-modifying potential. In the HFpEF model, this compound exhibits comparable efficacy to a clinically validated therapy and shows potential for additive benefits in combination. These findings support the continued clinical development of HDAC6 inhibitors for the treatment of heart failure.
References
TYA-018 vs. TN-301: A Comparative Analysis of Preclinical and Clinical HDAC6 Inhibitors for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TYA-018 and TN-301, two highly selective histone deacetylase 6 (HDAC6) inhibitors developed by Tenaya Therapeutics for the potential treatment of heart failure, with a primary focus on Heart Failure with Preserved Ejection Fraction (HFpEF). This compound serves as the preclinical investigational compound, while TN-301 is the clinical candidate that has advanced into human trials. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their relevance in drug development.
At a Glance: Key Compound Attributes
| Attribute | This compound | TN-301 |
| Development Stage | Preclinical | Clinical (Phase 1 Completed) |
| Primary Indication | Heart Failure with Preserved Ejection Fraction (HFpEF), Dilated Cardiomyopathy (DCM) | Heart Failure with Preserved Ejection Fraction (HFpEF) |
| Mechanism of Action | Selective HDAC6 Inhibitor | Highly Selective HDAC6 Inhibitor |
| Reported Potency | IC50: 10 nM[1] | Structurally and functionally similar to this compound[2] |
| Cellular Activity | EC50: 120 nM (for tubulin acetylation in iPSC-CMs)[1] | Target engagement confirmed in humans[3] |
| Selectivity | >2500-fold selective for HDAC6 over other zinc-dependent HDACs[1] | Selectivity for HDAC6 confirmed by lack of histone acetylation changes in Phase 1 trial[3][4] |
Preclinical Relevance and Data
This compound has been instrumental in establishing the preclinical proof-of-concept for HDAC6 inhibition in heart failure models. Studies have demonstrated its efficacy in both genetic and comorbidity-driven models of heart failure.
Efficacy in Dilated Cardiomyopathy (DCM)
In a BAG3 cardiomyocyte-knockout mouse model of DCM, this compound demonstrated significant cardioprotective effects.[1]
Key Findings:
-
Reduced sarcomere damage.
-
Decreased expression of the cardiac stress biomarker Nppb.
-
Partially restored the expression of key proteins such as FLNC, PINK1, VDAC2, and p62.
-
Enhanced cellular energetics by increasing the expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.
Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)
This compound has shown remarkable efficacy in a "two-hit" mouse model of HFpEF, which combines a high-fat diet with moderate transverse aortic constriction (HFD+mTAC) to mimic the clinical features of the disease.[5][6][7]
Key Findings:
-
Reversed pre-existing cardiac hypertrophy and diastolic dysfunction.[5]
-
Improved lung congestion and exercise capacity.[5]
-
Demonstrated comparable efficacy to an SGLT2 inhibitor, with the combination of the two showing additive benefits.[7][8]
-
Restored gene expression related to hypertrophy, fibrosis, and mitochondrial energy production.[8]
-
Inhibited the activation of human cardiac fibroblasts and enhanced mitochondrial respiratory capacity in cardiomyocytes.[8]
Clinical Relevance: TN-301 Phase 1 Trial
TN-301, a structurally and functionally similar molecule to this compound, has successfully completed a first-in-human Phase 1 clinical trial in healthy adult participants.[3] The study was a randomized, double-blind, placebo-controlled trial assessing single ascending doses (SAD) and multiple ascending doses (MAD).[3]
Key Clinical Findings:
| Parameter | Outcome |
| Safety and Tolerability | Generally well-tolerated across a broad range of doses with no dose-limiting toxicities or serious adverse events reported. The most common adverse events were mild gastrointestinal disturbances, similar in frequency to the placebo group.[3] |
| Pharmacokinetics (PK) | Showed dose-proportional pharmacokinetics, with a half-life supportive of once-daily dosing.[3] |
| Pharmacodynamics (PD) | Demonstrated robust target engagement, as measured by tubulin acetylation, a reliable biomarker of HDAC6 inhibition. Plasma exposure and target engagement levels in the trial met or exceeded those required for maximal efficacy in preclinical studies.[3][4] |
| Selectivity | The high selectivity for HDAC6 was confirmed by the absence of changes in histone acetylation, suggesting a reduced risk of off-target effects associated with less selective HDAC inhibitors.[3][4] |
Mechanism of Action: The Role of HDAC6 Inhibition in Heart Failure
HDAC6 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes implicated in the pathophysiology of heart failure. Its inhibition by this compound and TN-301 offers a multi-modal therapeutic approach.
Experimental Protocols
Preclinical HFpEF Mouse Model (HFD+mTAC)
This "two-hit" model is designed to recapitulate the key clinical features of HFpEF.
-
Animals: Wild-type male C57BL/6J mice.[6]
-
Induction of HFpEF:
-
High-Fat Diet (HFD): Mice are fed a high-fat diet for a specified period (e.g., 16 weeks) to induce metabolic stress, obesity, and insulin (B600854) resistance.[6][7]
-
Moderate Transverse Aortic Constriction (mTAC): A surgical procedure is performed to create a moderate constriction of the transverse aorta, inducing chronic pressure overload on the heart.[9]
-
-
Treatment: Following the establishment of the HFpEF phenotype, mice are treated with this compound (e.g., 15 mg/kg, administered orally once daily) or a vehicle control.[2][7]
-
Assessments: Cardiac function is monitored throughout the study using echocardiography. At the end of the study, terminal assessments may include invasive hemodynamic measurements, organ weight analysis, and molecular analysis of heart tissue.[6][7]
TN-301 Phase 1 Clinical Trial Design
A randomized, double-blind, placebo-controlled study in healthy adult participants.[3]
-
Stage 1: Single Ascending Dose (SAD):
-
Participants receive a single oral dose of TN-301 or a placebo.
-
Dose escalation occurs in subsequent cohorts pending safety reviews.
-
-
Stage 2: Multiple Ascending Dose (MAD):
-
Participants receive multiple oral doses of TN-301 or a placebo over a specified period (e.g., once daily for 14 days).
-
Dose escalation in subsequent cohorts is based on safety and pharmacokinetic data.
-
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including measures of target engagement (tubulin acetylation).
Summary and Future Outlook
The preclinical data for this compound strongly support the therapeutic potential of selective HDAC6 inhibition in heart failure. The compound has demonstrated robust efficacy in relevant animal models, addressing key pathological features of both DCM and HFpEF.
The successful completion of the Phase 1 clinical trial for TN-301 marks a significant milestone in the clinical development of this therapeutic strategy. The favorable safety, tolerability, and pharmacokinetic profile of TN-301 in healthy volunteers, coupled with the confirmation of target engagement at clinically relevant doses, provides a solid foundation for advancing into patient populations.
Future studies will likely focus on evaluating the efficacy of TN-301 in patients with HFpEF. The preclinical findings suggesting additive benefits when combined with an SGLT2 inhibitor open up possibilities for combination therapy approaches. The continued development of TN-301 holds promise for a novel, targeted therapy for heart failure, a condition with significant unmet medical need.
References
- 1. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 2. HDAC6 inhibitor may be effective for treating heart failure with preserved ejection fraction | BioWorld [bioworld.com]
- 3. dicardiology.com [dicardiology.com]
- 4. tipranks.com [tipranks.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tenayatherapeutics.com [tenayatherapeutics.com]
TYA-018 Demonstrates Comparable and Additive Efficacy to Standard of Care in Preclinical Heart Failure Models
A comprehensive analysis of preclinical data reveals that TYA-018, a selective histone deacetylase 6 (HDAC6) inhibitor, exhibits comparable and, in some aspects, superior efficacy to empagliflozin (B1684318), a standard-of-care sodium-glucose cotransporter 2 (SGLT2) inhibitor, in a murine model of heart failure with preserved ejection fraction (HFpEF). Furthermore, combination therapy of this compound and empagliflozin resulted in additive benefits, suggesting a potential new therapeutic strategy for this patient population.
This compound is a novel small molecule that selectively inhibits HDAC6, a key enzyme implicated in various cellular processes relevant to heart failure, including inflammation, fibrosis, and metabolism.[1][2] Preclinical studies were designed to benchmark its performance against empagliflozin, an established treatment for HFpEF, in a validated mouse model that recapitulates the key features of the human disease.
Comparative Efficacy of this compound and Empagliflozin
In a head-to-head comparison using a murine model of HFpEF induced by a high-fat diet and L-NAME (a nitric oxide synthase inhibitor), this compound demonstrated significant improvements in cardiac structure and function, comparable to those observed with empagliflozin.[3] Notably, this compound showed a superior effect on diastolic function, as measured by the E/e' ratio.[3]
The combination of this compound and empagliflozin resulted in additive improvements in several key parameters, with some measures of cardiac function approaching those of healthy control animals.[4] This suggests that the distinct mechanisms of action of the two compounds may offer a synergistic therapeutic benefit.[3][5]
Quantitative Data Summary
The following tables summarize the key findings from the comparative preclinical study.
Table 1: Effects on Cardiac Structure and Function
| Parameter | HFpEF Vehicle | This compound (15 mg/kg) | Empagliflozin (10 mg/kg) | Combination (Low Dose) | Healthy Control |
| Ejection Fraction (%) | Preserved | Preserved | Preserved | Preserved | Normal |
| LV Mass (mg) | Increased | Reduced | Reduced | Further Reduced | Normal |
| E/e' Ratio | Increased | Significantly Reduced | Reduced | Further Reduced | Normal |
| E/A Ratio | Reduced | Improved | Improved | Further Improved | Normal |
| End Diastolic Pressure (EDP, mmHg) | Increased | Reduced | Reduced | Further Reduced | Normal |
Data synthesized from Ranjbarvaziri S, et al. Nature Communications. 2024.[3]
Table 2: Effects on Systemic Parameters and Biomarkers
| Parameter | HFpEF Vehicle | This compound (15 mg/kg) | Empagliflozin (10 mg/kg) |
| Glucose Tolerance | Impaired | Improved | Improved |
| Nppb mRNA Expression (cardiac stress) | Increased | Near Healthy Levels | Reduced |
| Col3a1 mRNA Expression (fibrosis) | Increased | Reduced | Reduced |
Data synthesized from Ranjbarvaziri S, et al. Nature Communications. 2024.[3][6]
Experimental Protocols
Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
A "two-hit" mouse model was utilized to induce a clinically relevant HFpEF phenotype.[7]
-
Animals: Male C57BL/6J mice were used for the study.
-
Diet: At 6 weeks of age, mice were started on a high-fat diet (60% kcal from fat) to induce metabolic stress.
-
Hypertension Induction: Concurrently, Nω-nitro-L-arginine methyl ester (L-NAME) was administered in the drinking water (0.5 g/L) to inhibit nitric oxide synthase and induce hypertension.[8][9]
-
Disease Establishment: The high-fat diet and L-NAME administration were continued for a period sufficient to establish key features of HFpEF, including diastolic dysfunction with preserved ejection fraction, left ventricular hypertrophy, and exercise intolerance. This duration was typically 9 weeks.[3][6]
-
Treatment: Following the establishment of HFpEF, mice were randomized to receive daily oral doses of either vehicle, this compound (15 mg/kg), empagliflozin (10 mg/kg), or a combination of low-dose this compound (0.3 mg/kg) and empagliflozin (0.5 mg/kg) for the specified treatment period (e.g., 8-9 weeks).[3][10]
Echocardiographic Assessment of Cardiac Function
Transthoracic echocardiography was performed on anesthetized mice to assess cardiac structure and function.
-
Anesthesia: Mice were anesthetized with isoflurane (B1672236) to maintain a stable heart rate.
-
Imaging: A high-frequency ultrasound system was used with a linear-array transducer.
-
Views: Standard parasternal long-axis and short-axis views were obtained.[1][2]
-
M-mode Imaging: M-mode images at the level of the papillary muscles were acquired to measure left ventricular (LV) wall thickness and internal dimensions during systole and diastole. These measurements were used to calculate LV mass and ejection fraction.
-
Doppler Imaging: Pulsed-wave Doppler of the mitral inflow was used to measure the E and A wave velocities for the E/A ratio. Tissue Doppler imaging of the mitral annulus was performed to measure the e' velocity, which was used with the E wave velocity to calculate the E/e' ratio, a key indicator of LV filling pressure and diastolic dysfunction.[1]
Visualizing the Mechanisms and Workflow
To further elucidate the role of this compound and the experimental design, the following diagrams are provided.
Caption: this compound's mechanism of action in heart failure.
Caption: Experimental workflow for preclinical comparison.
Caption: this compound's performance vs. standard of care.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 3. Targeting HDAC6 to treat heart failure with preserved ejection fraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. tenayatherapeutics.com [tenayatherapeutics.com]
TYA-018 vs. Pan-HDAC Inhibitors: A Head-to-Head Comparison for Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective HDAC6 inhibitor, TYA-018, and pan-HDAC inhibitors, supported by experimental data. The focus is on their differential mechanisms of action, potency, selectivity, and implications for cardiovascular disease, particularly heart failure.
This compound is emerging as a promising therapeutic candidate due to its high selectivity for histone deacetylase 6 (HDAC6), a cytoplasmic enzyme with a distinct role in cellular function compared to the nuclear, chromatin-modifying HDACs. In contrast, pan-HDAC inhibitors non-selectively target a broad range of HDAC isoforms, leading to widespread changes in gene expression and cellular processes. This fundamental difference in their mechanism of action underpins their varying efficacy and safety profiles, especially in the context of cardiac disease.
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound is highly specific for HDAC6, with a more than 2500-fold greater preference for HDAC6 over other HDAC isoforms. This high degree of selectivity minimizes off-target effects. Pan-HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat (LBH589), demonstrate potent inhibition across multiple HDAC isoforms, which can lead to broader biological consequences, including potential cardiotoxicity.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | HDAC6 | Potent (specific value not publicly disclosed) | >2500-fold vs. other HDACs [1] |
| Vorinostat (SAHA) | HDAC1 | ~10-61 | Pan-inhibitor |
| HDAC2 | ~251 | ||
| HDAC3 | ~20-19 | ||
| HDAC6 | Potent | ||
| Panobinostat (LBH589) | HDAC1 | ~0.6-31 | Pan-inhibitor |
| HDAC2 | ~0.6-31 | ||
| HDAC3 | ~0.6-31 | ||
| HDAC4 | Mid-nanomolar | ||
| HDAC6 | ~3-61 | ||
| HDAC7 | Mid-nanomolar | ||
| HDAC8 | Mid-nanomolar | ||
| HDAC9 | ~3-61 | ||
| HDAC10 | ~3-61 | ||
| HDAC11 | ~0.6-31 |
Mechanism of Action: A Tale of Two Pathways
The distinct therapeutic profiles of this compound and pan-HDAC inhibitors stem from their divergent molecular targets and downstream effects.
This compound: The Selective Approach
This compound's mechanism is centered on the inhibition of HDAC6 in the cytoplasm. A key substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which has several beneficial downstream effects in cardiomyocytes, including enhanced mitochondrial function and stability. This targeted action helps to restore cellular energetics, reduce oxidative stress, and mitigate pathological cardiac remodeling, such as hypertrophy and fibrosis.[2][3][4]
Pan-HDAC Inhibitors: The Broad Stroke
Pan-HDAC inhibitors affect a wider array of cellular processes by inhibiting nuclear (Class I, IIa) and cytoplasmic (Class IIb) HDACs. In the nucleus, inhibition of Class I HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and widespread changes in gene transcription.[5][6] This can induce cell cycle arrest and apoptosis, which is beneficial in cancer therapy but can have unintended consequences in the context of heart disease. Their inhibition of non-histone proteins is also extensive and less targeted than selective HDAC6 inhibition. While some studies have shown cardioprotective effects of pan-HDAC inhibitors, their lack of specificity raises concerns about long-term safety and potential for cardiotoxicity.[7][8]
Mandatory Visualization
Caption: Mechanism of action of the selective HDAC6 inhibitor this compound.
References
- 1. abcam.com [abcam.com]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 4. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mmpc.org [mmpc.org]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 8. Panobinostat - BPS Bioscience [bioscience.co.uk]
Safety Operating Guide
Navigating the Disposal of TYA-018: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to handle TYA-018 with the appropriate safety measures. As a bioactive small molecule, assume it to be a potentially hazardous compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Storage of this compound Stock Solutions: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 6 months): Store at -80°C.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, particularly when in solution, must be managed as hazardous chemical waste. Never dispose of this compound or its solutions down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Classification
The first crucial step is to classify the waste. This compound waste will likely fall into the category of "hazardous chemical waste" due to its biological activity. If dissolved in a solvent like DMSO, the solvent's properties also contribute to the waste profile.
Table 1: Waste Characterization
| Waste Component | Likely Hazard Classification | Notes |
| This compound (solid) | Chemical Waste, Potentially Bioactive | Treat as toxic. |
| This compound in DMSO | Chemical Waste, Combustible Liquid | DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it.[3][4] |
| Contaminated Labware | Chemically Contaminated Sharps/Waste | Includes pipette tips, tubes, and vials that have come into contact with this compound. |
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1]
-
Solid Waste: Collect solid this compound waste in a separate, clearly labeled container.
-
Liquid Waste: Collect this compound solutions in a dedicated, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Contaminated Labware: Dispose of in a designated "sharps" container for chemically contaminated items or a specific container for contaminated labware.[5]
Step 3: Selection of Appropriate Waste Containers
The choice of waste container is critical for safe storage and disposal.
Table 2: Waste Container Selection Guide
| Waste Type | Recommended Container | Container Specifications |
| Solid this compound | Screw-cap, wide-mouth plastic container | Must be clearly labeled "Solid Chemical Waste" with the full chemical name. |
| This compound in DMSO | Chemically resistant plastic (e.g., HDPE) or glass bottle with a secure screw cap | Must be compatible with DMSO. Label clearly with all components and approximate concentrations. |
| Contaminated Labware | Puncture-resistant sharps container or designated rigid container | Label as "Chemically Contaminated Sharps" or as per institutional guidelines. |
Step 4: Labeling and Storage of Waste
Accurate and clear labeling is a regulatory requirement.[6]
-
Label Content: The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full name of all chemical constituents (e.g., "this compound," "Dimethyl Sulfoxide")
-
The approximate percentage of each component
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or lab contact
-
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[6] Keep containers closed except when adding waste.
Step 5: Arranging for Waste Pickup
Do not transport hazardous waste yourself.[2]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous chemical waste.[2][6]
-
Follow Institutional Procedures: Use your institution's online waste pickup request system or contact the EHS office directly to schedule a pickup.
Experimental Protocols: Decontamination of Labware
For grossly contaminated labware, a decontamination step can minimize the amount of hazardous waste generated.
Protocol for Triple Rinsing Contaminated Containers:
-
Initial Rinse: Rinse the container with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone (B3395972) for a compound like this compound, or water if appropriate) that can solubilize the compound. The volume of the rinsate should be about 5% of the container's volume.[2]
-
Collect Rinsate: The rinsate from this first wash is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[2]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: After triple rinsing, the container can often be disposed of as regular lab glass or plastic waste, provided all chemical labels have been defaced.[2] Always confirm this procedure with your institution's EHS guidelines.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and other novel research compounds, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene and waste disposal plans for definitive guidance.
References
Essential Safety and Logistical Information for Handling TYA-018
Disclaimer: TYA-018 is identified as a preclinical research compound, specifically a histone deacetylase 6 (HDAC6) inhibitor. As of this date, a specific Safety Data Sheet (SDS) with comprehensive handling protocols for this compound is not publicly available. Therefore, this document provides essential safety and logistical guidance based on best practices for handling novel, uncharacterized, or potent chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must treat this compound as a substance with unknown hazards and exercise the utmost caution.
Pre-Handling Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. This process is crucial for identifying potential hazards and implementing appropriate control measures. The assessment should be documented and reviewed by the principal investigator and the institution's Environmental Health and Safety (EHS) department.
Key Assessment Steps:
-
Hazard Identification: In the absence of specific data, assume this compound is a potent, toxic, and potentially sensitizing compound. Consider physical (solid, powder) and chemical properties that might influence exposure routes (inhalation, dermal contact, ingestion).
-
Exposure Evaluation: Determine the potential routes and duration of exposure for all planned procedures, including weighing, dissolution, and administration.
-
Control Measures: Identify and implement engineering controls, administrative procedures, and the necessary personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling compounds with unknown toxicity. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Low-Risk Activities | - Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves | For handling sealed containers or in situations with no risk of aerosol generation. |
| Medium-Risk Activities | - Lab Coat (fully fastened)- Chemical Safety Goggles- Double Nitrile or Neoprene Gloves | For preparing solutions, dilutions, or when there is a potential for splashes. |
| High-Risk Activities | - Disposable Gown or Lab Coat- Face Shield and Safety Goggles- Double Chemical-Resistant Gloves- N95 or higher-rated Respirator | For handling powders, weighing, or any procedure with a high likelihood of aerosolization. |
Glove Selection: The selection of appropriate gloves is critical. Since specific chemical compatibility data for this compound is unavailable, it is recommended to use double gloving with nitrile or neoprene gloves. Always check for breakthrough times if specific solvents are used.[1]
Experimental Protocols: Handling and Operation
All handling of this compound, especially of the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Weighing this compound (Solid):
-
Don all required high-risk activity PPE.
-
Perform the weighing procedure inside a chemical fume hood or a balance enclosure.
-
Use weighing paper or a tared container to handle the compound with a dedicated spatula.
-
Immediately close the primary container after dispensing.[1]
-
Clean the spatula and the weighing area thoroughly after use.
Solubilization of this compound:
-
Don the appropriate PPE for medium-risk activities.
-
Slowly add the solvent to the weighed this compound to prevent splashing.
-
If a vortex or sonicator is used, ensure the container is securely capped.[1]
-
Clearly label the resulting solution with the compound ID, concentration, solvent, and date of preparation.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Federal, state, and local regulations prohibit the disposal of unknown chemicals in the standard waste stream or sewer system.[3][4]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed hazardous waste bottle, segregated by solvent compatibility.[1] |
| Contaminated Materials | Dispose of all contaminated items (gloves, pipette tips, weighing paper) in a designated hazardous waste container.[1] |
Labeling Unknown Waste: All waste containers must be labeled immediately with "Hazardous Waste," the name of the compound ("this compound"), the date, and the researcher's contact information.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin area with water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Spill Management: For small spills, if you are trained and have the appropriate spill kit and PPE, you may clean it up. For large spills, evacuate the area and contact your institution's EHS office immediately.[1]
Mandatory Visualizations
Caption: PPE selection workflow for handling this compound based on risk assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
